2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
Description
Propriétés
IUPAC Name |
2,4-dichloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c1-10(2)5-3-4-6-7(10)13-9(12)14-8(6)11/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRUJALJWOQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1N=C(N=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the quinazolinedione precursor followed by a robust chlorination procedure. This document is designed to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological activities have established them as privileged scaffolds in drug discovery. The 2,4-dichloroquinazoline core, in particular, serves as a versatile intermediate, allowing for the introduction of various nucleophiles at the 2- and 4-positions to generate libraries of novel compounds for biological screening. This guide focuses on the synthesis of a specific analogue, 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (CAS 1538445-96-3), a molecule of interest for further chemical exploration.
Synthetic Strategy Overview
The synthesis of the target compound is logically approached in two primary stages. The first stage involves the construction of the 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione ring system. This is achieved through a condensation reaction between 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and urea. The second stage is the conversion of the resulting dione to the desired dichloro derivative via a deoxychlorination reaction using phosphoryl chloride (POCl₃).
Caption: Overall synthetic workflow for 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline.
PART 1: Synthesis of 8,8-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
The initial step in this synthesis is the formation of the quinazolinedione ring system. This is a well-established cyclocondensation reaction.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amino group of urea on one of the carbonyl groups of dimedone, followed by an intramolecular cyclization with the elimination of water to form the heterocyclic ring. The acidic or basic conditions often employed are to facilitate the initial condensation and the subsequent dehydration step.
Experimental Protocol
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) and urea (1.5 equivalents).
-
Add ethanol to the flask to create a slurry.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione as a white to off-white solid.
PART 2: Synthesis of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
The second and final stage of the synthesis involves the conversion of the quinazolinedione to the target dichloro compound. Phosphoryl chloride is a powerful and effective reagent for this type of transformation.
Mechanistic Rationale
The chlorination of the quinazolinedione with phosphoryl chloride is a complex process that occurs in two main stages[1]. The initial step is a phosphorylation of the carbonyl oxygen atoms, which are in tautomeric equilibrium with their enol forms. This phosphorylation occurs readily under basic conditions at lower temperatures[1]. The subsequent step, which requires higher temperatures, is the nucleophilic attack of chloride ions on the activated carbon centers, leading to the displacement of the phosphate leaving group and the formation of the dichloro product[1]. The presence of a tertiary amine base can facilitate the initial phosphorylation step[1][2].
Caption: Experimental workflow for the chlorination of the quinazolinedione intermediate.
Experimental Protocol
Materials:
-
8,8-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphoryl chloride (5-10 equivalents).
-
Optional Base Addition: If desired, add N,N-diisopropylethylamine (DIPEA) (0.1-0.2 equivalents) dropwise to the cooled suspension (0 °C).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline as a solid.
Data Presentation
Quantitative Data Summary
| Parameter | Value |
| Precursor: 8,8-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione | |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white solid |
| Final Product: 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline | |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| CAS Number | 1538445-96-3 |
| Appearance | Solid (expected) |
| Purity | >95% (after chromatography) |
| InChI Key | PCBRUJALJWOQSU-UHFFFAOYSA-N |
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the gem-dimethyl protons (singlet), and the methylene protons of the cyclohexene ring are expected. The chemical shifts will be influenced by the dichloropyrimidine ring.
-
¹³C NMR (CDCl₃, 101 MHz): Signals for the quaternary carbon of the gem-dimethyl group, the methylene carbons, and the aromatic/heterocyclic carbons are anticipated.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a molecule containing two chlorine atoms.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. The synthesis of the quinazolinedione precursor is a standard condensation reaction. The chlorination of the dione with phosphoryl chloride is a widely used method for the preparation of 2,4-dichloroquinazolines from their corresponding diones[3][4]. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
References
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]
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ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]
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PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
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ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 6). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Retrieved from [Link]
-
Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
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physicochemical properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides a detailed examination of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, a substituted quinazoline derivative. As a Senior Application Scientist, the following sections are structured to not only present the known properties of this molecule but also to provide the experimental context and rationale for their determination, offering a practical framework for researchers in the field.
Chemical Identity and Core Properties
2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a pyrimidine ring fused to a cyclohexene ring, with dichlorination at the 2 and 4 positions and gem-dimethyl substitution at the 8 position. These structural features are critical determinants of its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C10H12Cl2N2 | [1] |
| Molecular Weight | 231.12 g/mol | [1] |
| CAS Number | 1538445-96-3 | [1] |
| Physical Form | Powder | [1] |
| InChI Key | PCBRUJALJWOQSU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1(C2=C(N=C(N=C2Cl)Cl)CCC1)C | N/A |
Lipophilicity Profile: The Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the industry-standard measure for this property.[2][3] A balanced LogP, often between 2 and 5, is frequently targeted for optimal absorption and distribution.[2]
Predicted Lipophilicity
For 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, computational models can provide an initial estimate of its lipophilicity. While experimental data is the gold standard, these in silico predictions are invaluable for early-stage assessment. It is important to note that different algorithms may yield slightly different values. The presence of two chlorine atoms and the dimethylated cyclohexene ring are expected to contribute significantly to its lipophilic character.
A related compound, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, has a computationally predicted XLogP3 value of 3.4, suggesting a notable degree of lipophilicity.[4] The addition of the two methyl groups at the 8-position on the target compound would be expected to further increase this value.
Experimental Determination of LogP: The Shake-Flask Method
The "shake-flask" method remains the most direct and widely accepted technique for LogP determination due to its accuracy.[5] The underlying principle is the partitioning of the solute between two immiscible liquid phases, typically n-octanol and water, until equilibrium is reached.[2][5] The ratio of the compound's concentration in each phase then defines the partition coefficient.[5]
Protocol Rationale: The choice of n-octanol is critical as its properties serve as a reasonable mimic of the lipid bilayer of cell membranes. The shaking or agitation step is essential to maximize the interfacial surface area between the two phases, thereby accelerating the attainment of thermodynamic equilibrium. Subsequent quantification, often by UV-Vis spectroscopy or LC-MS, provides the necessary concentration data to calculate LogP.[6]
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a glass vial.
-
Equilibration: Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/UV) against a standard curve.
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration]organic / [Concentration]aqueous. The LogP is the base-10 logarithm of P.[5]
Caption: Workflow for experimental LogP determination via the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical property that directly impacts a drug's absorption and bioavailability, particularly for oral administration.[7] Poor solubility can be a major hurdle in drug development, leading to challenges in formulation and unreliable in vitro assay results.[6]
Expected Solubility Profile
Given the predicted high lipophilicity and the lack of significant hydrogen-bonding donor groups, 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is anticipated to have low aqueous solubility. The two nitrogen atoms in the quinazoline ring are potential hydrogen bond acceptors, which may confer some minimal solubility.
Experimental Determination: Thermodynamic Solubility Assay
The thermodynamic solubility assay measures the saturation concentration of a compound in a specific buffer at equilibrium, providing the most accurate and relevant solubility value for physiological conditions.[8]
Protocol Rationale: This method involves adding an excess of the solid compound to the buffer to create a saturated solution.[9] The extended incubation period with agitation is crucial to allow the dissolution process to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] Filtration or centrifugation is then used to remove any undissolved solid before the concentration of the dissolved compound in the supernatant is measured.[7]
Step-by-Step Protocol:
-
Compound Preparation: Add an excess amount of the solid test compound to a vial.
-
Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[7]
-
Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][8]
-
Phase Separation: After incubation, filter the suspension through a low-binding filter plate or centrifuge at high speed to pellet the undissolved solid.[6][7]
-
Sample Preparation: Carefully transfer the supernatant (the saturated solution) to a new plate or vials, potentially diluting it with a suitable solvent for analysis.
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated LC-MS/UV method with a calibration curve.[7]
-
Reporting: The result is reported as the solubility in µg/mL or µM.[7]
Caption: Workflow for thermodynamic aqueous solubility determination.
Ionization Constant (pKa)
The ionization constant (pKa) is a measure of the strength of an acid or base and is fundamental to understanding a drug's behavior in different pH environments within the body, such as the stomach (acidic) and the intestines (neutral to basic).[10] The ionization state affects a compound's solubility, permeability, and potential for target binding.[10]
Predicted Ionization
The 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline molecule contains two nitrogen atoms within the pyrimidine ring. These nitrogens are basic and can be protonated. The pKa value will quantify the pH at which these nitrogens are 50% ionized. Predicting the exact pKa requires sophisticated software, but the presence of these basic centers is the key feature to consider.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a robust and common method for determining pKa values.[11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while continuously monitoring the pH.[11]
Protocol Rationale: As the titrant is added, the ionization state of the compound changes, and the pH of the solution is recorded. A plot of pH versus the volume of titrant added generates a titration curve. The inflection point of this curve, or more accurately, the midpoint of the buffer region, corresponds to the pH at which the compound is 50% ionized, which by definition is the pKa.[11][12] Performing multiple titrations ensures the reliability of the determined value.[11]
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (often with a co-solvent like methanol or DMSO if aqueous solubility is low, followed by dilution in water).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using an automated burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Curve Generation: Plot the recorded pH values against the volume of titrant added.
-
pKa Determination: Analyze the resulting titration curve. The pKa is the pH value at the half-equivalence point, which is the midpoint of the steepest part of the curve.[11]
Caption: Workflow for pKa determination using potentiometric titration.
Conclusion
The —notably its anticipated high lipophilicity, low aqueous solubility, and basic ionization centers—are critical attributes that will govern its behavior in biological systems. While in silico predictions provide a valuable starting point, the experimental determination of LogP, solubility, and pKa using the robust methodologies detailed in this guide is essential for building a comprehensive profile of this compound. This empirical data is indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, for the successful progression of a potential drug candidate through the development pipeline.
References
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ACD/Labs. LogP—Making Sense of the Value. [Link]
-
IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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ElectronicsAndBooks. Determination of pKa values of basic new drug substances by CE. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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ijirss. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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PMC. Development of Methods for the Determination of pKa Values. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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protocols.io. In-vitro Thermodynamic Solubility. [Link]
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PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
PMC. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Chemical Synthesis Database. 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide. [Link]
-
ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]
-
PubChem. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | C8H8Cl2N2 | CID 12602864. [Link]
-
Chemical Synthesis Database. 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride. [Link]
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An In-depth Technical Guide to 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
DISCLAIMER: Information regarding the specific compound 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (CAS No. 1538445-96-3) is limited in publicly accessible scientific literature. This guide has been constructed by leveraging data from closely related analogs and the broader chemical family of quinazolines to provide a projected synthesis, anticipated properties, and potential applications. All protocols and pathways should be considered illustrative until validated by specific experimental data for the target compound.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazolines and their derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules are prized for their versatile biological activities, which include anti-bacterial, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] The tetrahydroquinazoline core, in particular, offers a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets. The subject of this guide, 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, is a specific derivative within this promising class of molecules. While detailed studies on this particular compound are not widely published, its structural features—a dichlorinated pyrimidine ring fused to a dimethylated cyclohexene ring—suggest it is an important intermediate for creating more complex molecules. The dichloro substitutions at the 2 and 4 positions are highly reactive and allow for the easy introduction of different functional groups, making this compound a valuable starting material for creating new drugs.
Physicochemical & Structural Properties
While detailed experimental data for 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is not available, its basic properties can be found in chemical supplier databases. A summary of these properties, alongside those of a close structural analog, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, is presented below for comparison.[2]
| Property | 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (Analog) |
| CAS Number | 1538445-96-3 | 1127-85-1[2][3] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | C₈H₈Cl₂N₂[2] |
| Molecular Weight | 231.12 g/mol | 203.07 g/mol [2] |
| Physical Form | Powder | Solid[2] |
| Purity | Not specified | ≥ 95%[2] |
| InChI Key | PCBRUJALJWOQSU-UHFFFAOYSA-N | KBAXPKVNVXMVKV-UHFFFAOYSA-N[2] |
Proposed Synthesis Pathway
A specific synthesis protocol for 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is not documented in available literature. However, a plausible synthetic route can be extrapolated from the known synthesis of its close analog, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.[3] The proposed pathway involves two main steps: the initial formation of the tetrahydroquinazoline-2,4(1H,3H)-dione ring system, followed by a chlorination step.
The key distinction in synthesizing the target compound is the use of a starting material containing the 8,8-dimethyl moiety. The synthesis would likely begin with a substituted cyclohexanone that already contains the gem-dimethyl group.
Diagram of Proposed Synthesis
Sources
Unlocking the Therapeutic Potential of Tetrahydroquinazoline Derivatives: Mechanisms, Methodologies, and Biological Efficacy
Executive Summary
Tetrahydroquinazolines (THQs) represent a privileged class of partially saturated, nitrogen-containing heterocyclic scaffolds. Unlike their fully aromatic quinazoline counterparts, the reduced pyrimidine ring in THQs introduces a unique three-dimensional conformation. This structural flexibility allows for highly specific, non-planar interactions with complex biological targets. Recent breakthroughs have positioned THQ derivatives at the forefront of drug discovery, demonstrating profound efficacy as anticancer catalytic inhibitors, antiviral agents against SARS-CoV-2, and broad-spectrum antimicrobials. This whitepaper synthesizes the mechanistic pathways, quantitative biological data, and self-validating experimental methodologies driving the development of THQ-based therapeutics.
Anticancer Activity: The Topoisomerase II Paradigm Shift
Human topoisomerase II (topoII) is a validated target for cancer chemotherapy. Traditional topoII-targeted drugs (e.g., etoposide, doxorubicin) act as topoII poisons. They stabilize the covalent enzyme-DNA cleavage complex, leading to double-strand DNA breaks. While effective at inducing apoptosis in cancer cells, this mechanism is intrinsically linked to severe off-target toxicity, including the development of secondary leukemias[1].
Recent structure-activity relationship (SAR) studies have identified 6-amino-tetrahydroquinazoline derivatives as potent catalytic inhibitors of topoII. By binding to the ATP-binding pocket or altering the enzyme's conformational dynamics, these THQs block topoII function without intercalating DNA or trapping the cleavage complex [1]. The introduction of a dimethylamino group at the 6-position, alongside functionalization at positions 2 (pyridine) and 4 (aniline), is causally linked to this activity, forcing a steric blockade that prevents the ATP-dependent strand passage event.
Topoisomerase II Catalytic Inhibition vs. Poisoning Pathways.
Quantitative Topo II Inhibition Data
Compound 14 (ARN-21934) demonstrates a highly favorable profile, exhibiting an IC50 of 2 μM for DNA relaxation inhibition and a remarkable ~100-fold selectivity for the pharmacologically relevant topoIIα isoform over topoIIβ [1].
| Compound | IC50 (DNA Relaxation) | Selectivity (α/β) | Mechanism of Action |
| Hit 1 | 160 μM | Low | Catalytic Inhibition |
| ARN-21934 | 2 μM | ~100-fold | Catalytic Inhibition |
| Etoposide (Control) | 120 μM | N/A | Topo II Poison |
Antiviral and Antimicrobial Efficacy
Beyond oncology, the THQ scaffold is highly modular, allowing for the rapid generation of antimicrobial and antiviral libraries.
-
Antiviral (SARS-CoV-2): Ambroxol-derived THQs, synthesized via the condensation of ambroxol hydrochloride with salicylaldehyde, have shown high binding affinities to SARS-CoV-2 Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3) [3]. The lipophilicity of the partially saturated pyrimidine ring enhances cell membrane penetration, a critical pharmacokinetic requirement for intracellular viral targets.
-
Antimicrobial: Benzo[b]thiophene-linked THQ derivatives exhibit potent activity against Gram-negative bacteria and fungal strains [2]. The presence of halogenated substituents (e.g., 3-chlorobenzo[b]thiophene) increases the electron density of the molecule, facilitating stronger hydrogen bonding with bacterial cell wall synthesis enzymes.
| Compound / Drug | P. aeruginosa (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) |
| THQ Compound 3c | 100 | 250 | 250 |
| Ampicillin (Control) | 100 | 50 | N/A |
| Griseofulvin (Control) | N/A | N/A | 100 |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and biological evaluation of THQs must rely on self-validating protocols where each step contains an internal quality control check.
Protocol A: Synthesis of 6-Amino-Tetrahydroquinazoline Derivatives
Causality Focus: The synthesis utilizes a convergent approach to prevent the aromatization of the delicate tetrahydro pyrimidine ring.
-
Bicyclic Scaffold Formation: React ethyl 2-oxocyclohexanecarboxylate with urea to form 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione.
-
Chlorination: Treat the dione with POCl3 to yield 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. Validation: Confirm the complete conversion via the disappearance of the C=O stretch (~1700 cm⁻¹) in FTIR.
-
SNAr Substitution: Perform an aromatic nucleophilic substitution at the C4 position using substituted anilines. Causality: The C4 chlorine is kinetically more reactive than C2 due to the electron-withdrawing nature of the adjacent ring nitrogens, ensuring high regioselectivity.
-
Microwave-Assisted Suzuki Coupling: Introduce pyridine derivatives at the C2 position using Pd-catalysis under microwave irradiation. Causality: Microwave heating drastically reduces reaction time (from hours to minutes), preventing the thermal degradation and unwanted aromatization of the partially saturated THQ ring.
-
Validation Checkpoint: Utilize High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR (specifically looking for the N-H stretching band at ~3258 cm⁻¹) to validate the final 3D conformation [2].
Protocol B: Topoisomerase II DNA Relaxation Assay (Self-Validating System)
This assay determines whether a THQ derivative acts as a catalytic inhibitor or a poison.
-
Substrate Preparation: Prepare 0.3 µg of supercoiled pBR322 plasmid DNA in a reaction buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2).
-
Enzyme Incubation: Add 1 unit of recombinant human topoIIα and varying concentrations of the THQ inhibitor. Incubate at 37°C for 5 minutes to allow pre-binding.
-
Initiation: Add 1 mM ATP to initiate the catalytic cycle.
-
Quenching (Critical Step): Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, incubating for 30 minutes at 45°C. Causality: SDS denatures the topoII enzyme, while Proteinase K digests it. This prevents the bulky enzyme from remaining bound to the DNA, which would cause artefactual gel shifts that mimic incomplete relaxation.
-
Analysis: Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (to prevent intercalation artefacts during the run), then stain post-electrophoresis.
Self-Validating Workflow for Topoisomerase II DNA Relaxation Assay.
Pharmacokinetics and ADMET Profiling
A major hurdle in heterocyclic drug development is the "brick dust" phenomenon—compounds that are highly active in vitro but lack aqueous solubility. The non-planar nature of the THQ scaffold disrupts crystal lattice packing energy, resulting in excellent thermodynamic solubility. For instance, ARN-21934 exhibits high metabolic stability in human liver microsomes and, crucially, demonstrates the ability to penetrate the blood-brain barrier (BBB) in vivo [1]. This makes THQ derivatives exceptionally promising for treating brain metastases or central nervous system viral reservoirs.
Mechanism of Action of Quinazoline-Based Inhibitors: A Technical Guide to EGFR Targeting and Assay Validation
Executive Summary
The quinazoline scaffold—a privileged bicyclic aromatic heterocycle—has fundamentally transformed targeted oncology. By structurally mimicking the adenine ring of adenosine triphosphate (ATP), quinazoline derivatives act as highly potent competitive inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR). This technical whitepaper explores the molecular mechanism of action (MoA) of these inhibitors, the structural basis for acquired resistance, and provides a field-proven, self-validating experimental protocol for quantifying their binding kinetics using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Molecular Mechanism of Action (MoA)
The kinase domain of EGFR contains a highly conserved ATP-binding cleft. Under normal physiological conditions, ATP binds to this cleft and transfers its terminal phosphate to specific tyrosine residues on the receptor's intracellular domain, triggering downstream signaling cascades such as the PI3K/AKT (cell survival) and RAS/MAPK (cell proliferation) pathways.
Quinazoline-based inhibitors[1] (e.g., Gefitinib, Erlotinib) disrupt this process by inserting their planar bicyclic ring directly into the hydrophobic ATP-binding cleft. The core mechanism relies on a critical hydrogen bond formed between the N1 or N3 nitrogen of the quinazoline ring and the backbone amide of the Met793 residue in the hinge region of the kinase domain. This competitive binding physically occludes ATP, preventing autophosphorylation and effectively silencing the oncogenic signaling cascade.
Caption: EGFR signaling pathway and the competitive inhibition mechanism of quinazoline derivatives.
Pharmacological Profiles and the Evolution of Binding Kinetics
The clinical efficacy of quinazoline derivatives is heavily dictated by their binding kinetics and ability to overcome acquired mutations.
-
First-Generation (Reversible): Drugs like Gefitinib and Erlotinib bind reversibly to the ATP pocket. They exhibit high potency against wild-type EGFR and sensitizing mutations (e.g., Exon 19 deletions, L858R)[1].
-
The T790M Gatekeeper Mutation: Clinical resistance frequently emerges via a T790M point mutation. The substitution of threonine with a bulkier methionine creates severe steric hindrance, physically blocking the binding of first-generation quinazolines. Furthermore, the T790M mutation increases the kinase's intrinsic affinity for endogenous ATP, allowing ATP to outcompete reversible inhibitors[2].
-
Second-Generation (Irreversible/Covalent): To overcome the T790M gatekeeper mutation, second-generation quinazolines like Afatinib and Dacomitinib were engineered with a Michael acceptor (an electrophilic α,β -unsaturated carbonyl group). This moiety forms a permanent, irreversible covalent bond with the nucleophilic sulfhydryl group of the Cys797 residue located at the edge of the ATP-binding pocket[3].
Quantitative Binding Data
The table below summarizes the pharmacological profiles and in vitro inhibitory concentrations ( IC50 ) of key quinazoline-based inhibitors against wild-type EGFR[3],[1].
| Inhibitor | Generation | Binding Mechanism | Target | IC50 (EGFR WT) |
| Gefitinib | 1st | Reversible, ATP-competitive | EGFR | 23 – 79 nM |
| Erlotinib | 1st | Reversible, ATP-competitive | EGFR | ~ 80 nM |
| Afatinib | 2nd | Irreversible, Covalent | Pan-HER | ~ 0.5 nM |
| Dacomitinib | 2nd | Irreversible, Covalent | Pan-HER | ~ 5.9 nM |
Experimental Validation: TR-FRET Kinase Assay Protocol
To rigorously evaluate the IC50 and binding kinetics of novel quinazoline derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard[4]. It provides exceptional sensitivity by utilizing a time delay to eliminate short-lived background autofluorescence.
Caption: Step-by-step TR-FRET assay workflow for evaluating quinazoline inhibitor binding kinetics.
Self-Validating Assay Design
Before executing the protocol, the assay must be structured with internal controls to ensure mathematical validation of the results:
-
Max Signal Control (100% Activity): Reaction containing Enzyme + Substrate + ATP + DMSO (Vehicle). Validates uninhibited enzyme activity.
-
Min Signal Control (0% Activity): Reaction containing Substrate + ATP + DMSO (No Enzyme). Establishes the baseline FRET background.
-
Z'-Factor Calculation: A statistical measure of assay robustness. The assay is only considered valid for IC50 determination if the calculated Z'-factor between the Max and Min controls is ≥0.5 .
Step-by-Step Methodology
Note: The following protocol is optimized for a 384-well low-volume microplate format.[5]
Step 1: Competitive Kinase Reaction
-
Action: Dispense 5 µL of kinase buffer containing 0.1 nM EGFR enzyme, 1 µM biotinylated poly-GT substrate, and the quinazoline inhibitor (serially diluted). Add ATP at a concentration strictly equal to its apparent Km (e.g., 10 µM).
-
Causality: Running the assay exactly at the ATP Km is critical. It ensures the assay is perfectly balanced to detect competitive displacement. If ATP is too high, the inhibitor cannot compete (false negative); if too low, the enzymatic reaction rate is insufficient to generate a measurable signal.
Step 2: Incubation
-
Action: Seal the plate and incubate at room temperature for 60 minutes.
-
Causality: This duration allows the kinase reaction to reach a steady state and provides ample time for slow-binding covalent inhibitors (like Afatinib) to undergo the Michael addition and fully engage the Cys797 residue.
Step 3: Reaction Termination
-
Action: Add 5 µL of Stop Solution containing 20 mM EDTA to all wells.
-
Causality: EDTA is a potent chelating agent that rapidly sequesters Mg2+ ions from the buffer. Because Mg2+ is an absolute requirement for ATP coordination within the kinase domain, its removal instantly and permanently freezes the enzymatic reaction, preventing signal drift during the subsequent readout phase[5].
Step 4: Detection Binding
-
Action: Add 5 µL of Detection Mix containing a Terbium (Tb)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor). Incubate in the dark for 30 minutes.
-
Causality: The Tb-antibody specifically targets and binds the newly phosphorylated tyrosine residues on the substrate. Simultaneously, Streptavidin binds the biotin tag on the same substrate. This dual-binding event brings the Tb-donor and XL665-acceptor into close proximity (within the Förster radius of <10 nm), enabling non-radiative energy transfer.
Step 5: TR-FRET Readout
-
Action: Read the plate on a TR-FRET compatible microplate reader. Excite the samples at 337 nm. Implement a 50–100 µs delay, then measure the emission at 615 nm (Tb donor) and 665 nm (XL665 acceptor).
-
Causality: The microsecond delay is the cornerstone of TR-FRET. It allows transient background autofluorescence (from plastics, buffer compounds, and the test compounds themselves) to decay completely. The resulting ratio of 665 nm / 615 nm provides a normalized signal that is directly proportional to kinase activity and inversely proportional to quinazoline inhibition[4].
Conclusion
Quinazoline-based inhibitors remain a cornerstone of targeted cancer therapy. Understanding the precise causality of their binding mechanisms—from reversible ATP competition to covalent Cys797 engagement—is essential for overcoming acquired resistance mutations like T790M. By employing robust, self-validating biochemical assays such as TR-FRET, researchers can accurately quantify binding kinetics and drive the rational design of next-generation RTK inhibitors.
References
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1)
- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: ACS Omega URL
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Binding kinetics: high throughput assay for kinase inhibitors Source: BMG Labtech URL
Sources
Architecting 1,2,3,4-Tetrahydroquinazolines: A Technical Guide to Modern Synthetic Routes
Introduction & Pharmacological Imperative
1,2,3,4-Tetrahydroquinazolines (THQs) represent a privileged class of nitrogen-containing heterocycles. Their unique, partially saturated bicyclic framework serves as a highly versatile pharmacophore, exhibiting potent biological activities ranging from dihydrofolate reductase inhibition to recent breakthroughs as SARS-CoV-2 Papain-like protease (PLpro) inhibitors[1]. As drug discovery increasingly pivots toward complex, sp3-rich scaffolds to improve solubility and target specificity, the demand for step-economic, stereoselective, and scalable synthetic routes to THQs has intensified.
This technical guide dissects the mechanistic foundations and field-proven protocols for synthesizing THQs, providing researchers with the causal logic necessary to optimize these pathways in their own laboratories.
Mechanistic Foundations of THQ Assembly
The fundamental challenge in THQ synthesis is the construction of a hydrogenated pyrimidine ring fused to a benzene core. Traditional methodologies relied heavily on the exhaustive reduction of pre-formed quinazolines using strong reducing agents like lithium aluminum hydride or sodium borohydride. However, these approaches suffer from poor atom economy, harsh conditions, and limited functional group tolerance.
Modern synthetic paradigms have shifted toward de novo ring construction. By leveraging multicomponent reactions (MCRs), condensation tautomerization, and cascade cycloadditions, chemists can assemble the THQ core from simple precursors while simultaneously introducing high degrees of substitution.
Primary Synthetic Pathways
Isocyanide-Based Multicomponent Reactions (MCRs)
Multicomponent reactions offer unparalleled atom economy and rapid generation of molecular complexity. A remarkable one-pot sequential four-component strategy utilizes an aliphatic or acyl halide, an isocyanide, and a 1,3-diamine[2]. The reaction proceeds via the in situ generation of a highly electrophilic nitrilium intermediate, which is subsequently trapped by the diamine, followed by intramolecular cyclization.
Four-component MCR pathway for THQ synthesis via a nitrilium ion intermediate.
Stereoselective Double [3+2] Cycloaddition and [5+1] Annulation
For highly substituted, polycyclic fused THQ derivatives, a stepwise one-pot cascade reaction is highly effective. This involves a [3+2] cycloaddition of an azomethine ylide, a subsequent [3+2] cycloaddition of an azide with an alkene, denitrogenation, and a final [5+1] annulation with formaldehyde[3]. This route is highly stereoselective, yielding single diastereomers.
Cascade double [3+2] cycloaddition and [5+1] annulation workflow for fused THQs.
Direct Condensation of 1,3-Diamines with Aldehydes
A highly accessible and operationally simple route involves the condensation of 2-aminobenzylamine with aromatic aldehydes[4]. This reaction formally synthesizes a Schiff base, which exists in a dynamic tautomeric equilibrium with the ring-closed tetrahydroquinazoline form[5].
Quantitative Comparison of Synthetic Routes
To assist in route selection, the following table summarizes the operational metrics of the primary THQ synthesis strategies:
| Synthetic Route | Reagents | Catalyst / Promotor | Conditions | Yield Range | Atom Economy |
| Four-Component MCR [2] | Acyl halide, isocyanide, 1,3-diamine | None (Catalyst-free) | MeOH, 60 °C, 2-4 h | 65% - 85% | High |
| Cascade Cycloaddition [3] | Amino ester, 2-azidobenzaldehyde, maleimides, CH2O | Et3N (Base) | Microwave (115-125 °C), then 110 °C | 70% - 93% | Moderate (N2 loss) |
| Direct Condensation [4] | 2-Aminobenzylamine, Aryl aldehyde | None (or weak acid) | EtOH/MeOH, Ambient Temp, 0.5-2 h | 80% - 95% | Very High |
| Reduction of Quinazoline | Quinazoline | NaBH4 or LiAlH4 | THF/EtOH, Reflux | 50% - 75% | Low |
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the underlying physicochemical causality dictating each action.
Protocol A: Catalyst-Free Four-Component MCR Synthesis of THQs
Objective: Synthesize highly substituted THQs without the use of transition metal catalysts.
-
Preparation: In an oven-dried round-bottom flask, dissolve the isocyanide (1.0 mmol) and acyl halide (1.0 mmol) in anhydrous methanol (3.0 mL). Causality: The use of anhydrous methanol is critical. It acts as a polar protic solvent that stabilizes the transient nitrilium ion intermediate via hydrogen bonding, without outcompeting the subsequent nucleophilic attack (which water would do, leading to formamide side-products).
-
Activation: Stir the mixture at room temperature for 15 minutes to allow complete formation of the nitrilium species.
-
Amidine Formation: Add 1,3-diamine (1.0 mmol) dropwise to the reaction mixture. Causality: Dropwise addition prevents localized exothermic spikes that could lead to side-product formation, such as diamine polymerization or degradation of the highly reactive nitrilium ion.
-
Cyclization: Elevate the temperature to 60 °C and stir for 2–4 hours. Monitor the reaction progress via LC-MS or TLC. Causality: The thermal energy provided at 60 °C is required to overcome the activation energy barrier for the intramolecular ring-closure of the amidine intermediate[2].
-
Isolation: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (EtOAc/Hexane gradient) to yield the pure THQ.
Protocol B: Stereoselective Cascade Cycloaddition & [5+1] Annulation
Objective: Construct complex, polycyclic fused THQs with strict stereocontrol.
-
Ylide Generation & 1st Cycloaddition: To a microwave-safe vial, add amino ester (1.2 mmol), 2-azidobenzaldehyde (1.1 mmol), and maleimide (1.0 mmol) in CH3CN (2.0 mL). Add Et3N (2.0 mmol). Causality: Triethylamine (Et3N) is utilized to deprotonate the iminium intermediate, generating the highly reactive azomethine ylide in situ.
-
Microwave Irradiation (Step 1): Seal the vial and heat via microwave irradiation at 115 °C for 25 minutes. Causality: Microwave heating ensures rapid, homogeneous thermal distribution, drastically reducing the reaction time for the [3+2] cycloaddition from several hours (under conventional heating) to mere minutes[3].
-
2nd Cycloaddition & Denitrogenation: Cool the vial, add the second maleimide (1.0 mmol), and microwave at 125 °C for 25 minutes. Causality: The elevated temperature of 125 °C drives both the second [3+2] cycloaddition of the azide and the subsequent thermal extrusion of N2 gas (denitrogenation) to form the critical 1,5-diamino intermediate.
-
[5+1] Annulation: Transfer the intermediate (0.5 mmol) to a new flask. Add 1,4-dioxane (1.0 mL) and formaldehyde solution (16% in H2O, 1.5 mmol). Heat at 110 °C for 3 hours. Causality: 1,4-Dioxane is chosen for its high boiling point (101 °C) and excellent miscibility with aqueous formaldehyde, facilitating the aminomethylation and final ring closure while keeping all intermediates fully solvated[3].
-
Purification: Isolate the product using semi-preparative HPLC (C18 column) to separate the single diastereomer.
Conclusion
The synthesis of 1,2,3,4-tetrahydroquinazolines has evolved significantly from brute-force reduction techniques to elegant, atom-economic, and stereoselective methodologies. By leveraging multicomponent reactions and cascade annulations, drug development professionals can rapidly generate diverse THQ libraries. Understanding the mechanistic causality behind solvent choices, thermal activation, and reagent addition order empowers chemists to adapt these protocols for novel, highly functionalized therapeutic candidates.
References
-
Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journals.[Link]
-
Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by[5 + 1] annulation. D-nb.info.[Link]
-
Synthesis, Characterization and Biological Activities of Novel a 1,2,3,4-tetrahydroquinazoline and Its Nickel(II) Complexes. DergiPark.[Link]
-
A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. PMC.[Link]
-
Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education.[Link]
-
Synthesis and Applications of Quinazoline Derivatives. Open Access Journals.[Link]
Sources
- 1. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. BJOC - Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Note: Sequential Regioselective Amination for the Synthesis of 2,4-Diamino-5,6,7,8-Tetrahydroquinazoline Scaffolds
Strategic Overview
The 2,4-diamino-5,6,7,8-tetrahydroquinazoline core is a privileged pharmacophore embedded in numerous bioactive agents, ranging from dihydrofolate reductase (DHFR) inhibitors and antimalarials to advanced antiviral candidates like Ziresovir 1. The classical and most modular approach to constructing this scaffold relies on the sequential nucleophilic aromatic substitution ( SNAr ) of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline precursors 2. However, achieving high yields requires a rigorous understanding of the electronic disparities between the C2 and C4 positions to prevent competitive bis-amination or incorrect regiochemistry.
Mechanistic Rationale: The Causality of Regioselectivity
The core synthetic challenge lies in differentiating the two electrophilic centers. The sequential amination is not arbitrary; it is governed by strict electronic causality:
-
First Amination (C4 Position): Density Functional Theory (DFT) calculations and frontier molecular orbital analyses dictate that the C4 carbon of the 2,4-dichloroquinazoline system possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C2 carbon 3. This lowers the activation energy for nucleophilic attack at C4, allowing the first SNAr reaction to proceed rapidly under mild conditions (0 °C to 80 °C).
-
Second Amination (C2 Position): Once the first amine is installed at C4, its nitrogen lone pair donates electron density into the pyrimidine ring via a strong +M resonance effect. This drastically reduces the electrophilicity of the remaining C2-chloro group. Consequently, the second substitution requires forcing thermodynamic conditions (e.g., 120–150 °C in sealed vessels) 4 or transition-metal catalysis (Buchwald-Hartwig amination) to overcome the high activation barrier 5.
Reaction Workflow & Logical Relationships
Figure 1: Logical workflow and self-validation checkpoints for sequential quinazoline amination.
Quantitative Reaction Metrics
To guide experimental design, the table below summarizes the causal relationship between the target position's electrophilicity and the required reaction parameters.
| Reaction Step | Target Position | Electrophilicity | Typical Temperature | Solvent | Equivalents of Amine | Expected Yield |
| First SNAr | C4 | High (High LUMO Coeff.) | 0 °C to 80 °C | THF, DMF, or EtOH | 1.0 – 1.1 eq | 80 – 95% |
| Second SNAr | C2 | Low ( +M effect from C4-N) | 120 °C to 150 °C | NMP, n-BuOH, or H2O | 3.0 – 10.0 eq | 28 – 65% |
| Buchwald-Hartwig | C2 | Low (Overcome via Pd) | 90 °C to 110 °C | Toluene or Dioxane | 1.2 – 1.5 eq | 60 – 85% |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps without clearing the embedded Quality Control (QC) checkpoints.
Protocol A: Regioselective Synthesis of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline
The goal of this step is to exploit the kinetic favorability of the C4 position while suppressing over-reaction.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality Note: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the amine nucleophile.
-
Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the primary or secondary amine (1.05 eq) dropwise. Causality Note: Strict stoichiometric control (1.05 eq) and low temperature prevent the thermodynamic formation of the C2-isomer or bis-aminated byproducts.
-
Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours.
-
Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture. Complete conversion is indicated by the disappearance of the starting material mass and the appearance of a single major peak corresponding to the mono-aminated product [M+H]+ .
-
Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation Checkpoint 2 (2D-NMR): Before proceeding, acquire a 1H−13C HMBC NMR spectrum. The newly introduced amine protons must show a strong 3J correlation to the C4 carbon, confirming absolute regioselectivity 3.
Protocol B: Forcing SNAr for the Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline
This step overcomes the deactivated nature of the C2 position using severe thermodynamic driving forces.
-
Preparation: In a heavy-walled pressure vessel (sealed tube), dissolve the validated 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline intermediate (1.0 eq) in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or n-butanol.
-
Amine Addition: Add a vast excess of the second amine (3.0–5.0 eq). If utilizing aqueous ammonia, employ a 25-30% solution 4.
-
Thermal Activation: Seal the tube tightly and heat the mixture to 120–140 °C for 24–72 hours. Causality Note: A sealed tube is mandatory because the required activation temperature exceeds the boiling point of most amine nucleophiles.
-
Validation Checkpoint 3 (Reaction Monitoring): Due to the harsh conditions, sample the reaction every 12 hours via LC-MS. You must balance the conversion rate against the appearance of degradation products (e.g., ring-opening or oxidation).
-
Workup & Purification: Cool the vessel safely to room temperature. Dilute with water to precipitate the product. Collect the solid via vacuum filtration and purify via preparative HPLC or recrystallization from ethanol/water.
Protocol C: Alternative Buchwald-Hartwig Amination (For Sterically Hindered Amines)
If Protocol B fails due to steric hindrance or poor nucleophilicity, transition-metal catalysis bypasses the SNAr electronic barrier 5.
-
Charge a Schlenk flask with the C4-aminated intermediate (1.0 eq), the second amine (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos or Xantphos ligand (0.1 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill with Argon ( 3× ).
-
Add anhydrous, degassed toluene and heat at 100 °C for 12 hours.
-
Filter through a pad of Celite, concentrate, and purify via flash chromatography.
References
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries Source: ACS Combinatorial Science URL:[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI Molecules URL:[Link]
- WO2021106231A1 - A compound having inhibitory activity against KRAS G12D mutation Source: Google Patents URL
Sources
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | 111896-77-6 | Benchchem [benchchem.com]
- 5. WO2021106231A1 - A compound having inhibitory activity against kras g12d mutation - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloroquinazolines
Introduction: The 2,4-Dichloroquinazoline Scaffold as a Privileged Core in Drug Discovery
The quinazoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 2,4-dichloroquinazoline derivative, in particular, serves as a versatile and highly valuable starting material for the synthesis of diverse libraries of bioactive molecules.[4][5] Its two chlorine atoms, positioned at the electron-deficient C2 and C4 positions, are amenable to sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and predictable introduction of various functional groups, making it a cornerstone for the construction of 2,4-disubstituted quinazolines.[6][7]
This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on 2,4-dichloroquinazolines. We will delve into the factors governing the regioselectivity of these reactions and provide detailed, step-by-step procedures for the selective substitution at both the C4 and C2 positions.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloroquinazolines
The substitution of the chlorine atoms on the 2,4-dichloroquinazoline ring proceeds via a two-step addition-elimination SNAr mechanism.[8][9] This process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] Aromaticity is subsequently restored by the expulsion of the chloride leaving group.
Regioselectivity: The Key to Controlled Synthesis
A critical aspect of the chemistry of 2,4-dichloroquinazolines is the pronounced regioselectivity of the first nucleophilic attack. Under kinetically controlled, mild reaction conditions, nucleophilic substitution occurs preferentially at the C4 position.[4][5][10][11] This selectivity is a consequence of the greater electrophilicity of the C4 carbon atom. Density Functional Theory (DFT) calculations have corroborated this experimental observation, revealing a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more susceptible to nucleophilic attack.[1][4] The activation energy for the formation of the Meisenheimer intermediate at C4 is therefore lower than at C2.[1][4]
Substitution at the less reactive C2 position typically requires more forcing, or "harsher," reaction conditions, such as elevated temperatures.[10][11] This differential reactivity allows for the stepwise and selective synthesis of 2,4-disubstituted quinazolines with different nucleophiles at each position.
It is important to note that while the general trend strongly favors C4 substitution, there are exceptions. For instance, reactions with certain sterically demanding N-substituted cyclic amines have been reported to show a preference for substitution at the C2 position, likely due to steric hindrance at the peri-position (C5-H) disfavouring attack at C4.[12][13]
Caption: Mechanistic pathways for nucleophilic substitution on 2,4-dichloroquinazoline.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution on 2,4-dichloroquinazolines. It is crucial to monitor the progress of these reactions using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure optimal conversion and prevent over-reaction.
Protocol 1: Selective Monosubstitution at the C4 Position with Amines
This protocol describes the general procedure for the selective reaction of an amine at the C4 position of 2,4-dichloroquinazoline under mild conditions.
Materials:
-
2,4-Dichloroquinazoline
-
Amine (primary or secondary) (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile, or Ethanol)[4][11]
-
Base (optional, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), 1.5 equivalents)[11][14]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloroquinazoline and the chosen anhydrous solvent.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add the amine to the stirred solution.
-
If a base is required to scavenge the HCl byproduct, add it dropwise to the reaction mixture. The use of a base is common, particularly with amine hydrochlorides or less nucleophilic amines.[11]
-
Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS.[11]
-
Upon completion (typically when the starting material is consumed), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting & Optimization:
-
Disubstitution: If a significant amount of the 2,4-diaminoquinazoline is observed, reduce the reaction temperature and use a stoichiometric amount of the amine.[11]
-
Hydrolysis: The formation of 2-chloro-4(3H)-quinazolinone indicates the presence of water. Ensure the use of anhydrous solvents and reagents.[11]
| Nucleophile Type | Solvent | Base | Temperature (°C) | Typical Reaction Time |
| Aliphatic Amines | THF, Ethanol | DIPEA, Et3N | 0 - rt | 0.5 - 3 h[4] |
| Anilines | Dioxane, THF/H₂O | DIPEA, NaOAc | rt - 80 | 12 - 24 h[4][5] |
| Benzylamines | Acetonitrile, THF | DIPEA, Et3N | rt | 1 - 6 h[4] |
Protocol 2: Substitution at the C2 Position
This protocol outlines the general procedure for the substitution at the C2 position. This can be performed on the 4-substituted-2-chloroquinazoline intermediate generated in Protocol 1 or, in some cases, directly on 2,4-dichloroquinazoline under forcing conditions to achieve a disubstituted product.
Materials:
-
2-Chloro-4-substituted-quinazoline or 2,4-dichloroquinazoline
-
Nucleophile (1.1 - 2.0 equivalents)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Isopropanol)[10]
-
Base (e.g., DIPEA, Et3N, K₂CO₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel, combine the 2-chloro-quinazoline starting material, the nucleophile, and the solvent under an inert atmosphere.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (typically 100-140 °C).[7][11]
-
Monitor the reaction progress by TLC or LC-MS. These reactions often require several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Key Considerations for C2 Substitution:
-
The C2 position is significantly less reactive than the C4 position. Therefore, higher temperatures and often longer reaction times are necessary to drive the substitution to completion.[10][11]
-
For the synthesis of symmetrical 2,4-disubstituted quinazolines, a one-pot reaction using an excess of the nucleophile and elevated temperatures can be employed.
Caption: General experimental workflow for the synthesis of 2,4-disubstituted quinazolines.
Reactions with Other Nucleophiles
While amines are the most commonly employed nucleophiles, 2,4-dichloroquinazoline also reacts with other nucleophiles, such as thiols and alcohols.
-
Thiols: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles and readily react with 2,4-dichloroquinazoline, typically at the C4 position under mild conditions, to form 4-thioether-2-chloroquinazolines.[15][16][17][18][19]
-
Alcohols: The reaction with alcohols or alkoxides generally requires more forcing conditions than with amines or thiols. The resulting 4-alkoxy-2-chloroquinazolines are valuable intermediates in their own right.
Conclusion
The nucleophilic substitution on 2,4-dichloroquinazolines is a robust and highly predictable synthetic methodology that provides access to a vast array of functionalized quinazoline derivatives. The inherent difference in reactivity between the C2 and C4 positions allows for a high degree of control over the synthetic outcome. By carefully selecting the reaction conditions—particularly temperature, solvent, and stoichiometry—researchers can achieve selective monosubstitution at either position or controlled disubstitution, paving the way for the development of novel compounds with significant potential in drug discovery and materials science.
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20). National Center for Biotechnology Information. [Link]
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Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]
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Reaction of N-Substituted Cyclic Amines with 2,4-Dichloroquinazoline, 2,4- Dichloropyrimidine, and its. Kanebo Ltd. [Link]
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Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 12). ResearchGate. [Link]
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Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2026, March 10). MDPI. [Link]
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Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). Beilstein Journals. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. National Center for Biotechnology Information. [Link]
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Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001, August 21). ACS Combinatorial Science. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. [Link]
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Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC. National Center for Biotechnology Information. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22). Beilstein Journals. [Link]
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Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2012, May 31). ResearchGate. [Link]
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Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. ResearchGate. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. (2023, December 2). National Center for Biotechnology Information. [Link]
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Synthesis of quinazolines. Organic Chemistry Portal. [Link]
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Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scirp.org. [Link]
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The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2015, August 31). ResearchGate. [Link]
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Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017, January 12). ACS Publications. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
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Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen. [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14). ResearchGate. [Link]
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Reactions of Thiols. ResearchGate. [Link]
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3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC. National Center for Biotechnology Information. [Link]
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3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022, November 4). PubMed. [Link]
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3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022, September 5). ResearchGate. [Link]
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Application of Tetrahydroquinazolines in Anticancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Tetrahydroquinazolines in Oncology
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved anticancer drugs.[1][2] Its hydrogenated analogue, the 1,2,3,4-tetrahydroquinazoline (THQ) core, has emerged as a privileged structure in its own right, offering a three-dimensional geometry that enables precise interactions with complex biological targets. This guide provides an in-depth exploration of the application of tetrahydroquinazoline derivatives in anticancer research, focusing on their mechanisms of action, key molecular targets, and the experimental protocols used for their evaluation.
Tetrahydroquinazolines and their related structures, tetrahydroquinolines, have demonstrated a remarkable breadth of anticancer activities.[3][4] They function through diverse mechanisms, including the inhibition of critical cellular machinery like microtubules and key signaling proteins such as receptor tyrosine kinases.[1][5] This versatility makes them a fertile ground for the development of novel, targeted cancer therapeutics.
Key Molecular Targets and Mechanisms of Action
The anticancer efficacy of tetrahydroquinazoline derivatives stems from their ability to modulate specific cellular pathways that are often dysregulated in cancer. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of kinase signaling pathways.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for cell division.[5][6] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several tetrahydroquinazoline and related tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][8]
This binding event prevents the assembly of tubulin dimers into microtubules, leading to a cascade of downstream effects:
-
Mitotic Arrest: Cells are unable to form a functional mitotic spindle, causing them to arrest in the G2/M phase of the cell cycle.[7][9]
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis), eliminating the cancerous cells.[7][9]
-
Vascular Disruption: Some colchicine-site binding agents also act as vascular-disrupting agents (VDAs), targeting the tumor's blood supply.[8]
One potent example is compound 4a4 , a quinazoline-4-tetrahydroquinoline analogue, which exhibits nanomolar antiproliferative activities and whose binding to the colchicine site has been confirmed by co-crystal structure analysis.[7]
Kinase Signaling Pathway Inhibition
Kinase signaling pathways are central to regulating cell growth, proliferation, differentiation, and survival.[10] Their aberrant activation is a common driver of cancer. The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, and tetrahydroquinazoline derivatives are being actively explored for this purpose.[2][11]
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation.[12][13] Several quinazoline-based drugs (e.g., Gefitinib, Erlotinib) are approved EGFR inhibitors.[12][14] Tetrahydroquinoline derivatives have also shown potent EGFR inhibitory activity, demonstrating strong binding affinity to the receptor and inducing cell death in cancer models like glioblastoma.[15]
PI3K/AKT/mTOR Pathway: This pathway is a crucial downstream effector of EGFR and other growth factor receptors, regulating cell survival and proliferation.[10] Some tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by disrupting the PI3K/AKT/mTOR signaling pathway.[16][17]
Experimental Evaluation of Tetrahydroquinazolines
A systematic workflow is essential for identifying and characterizing novel tetrahydroquinazoline-based anticancer agents. This process typically involves chemical synthesis followed by a tiered series of in vitro biological assays.
Application Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential of novel tetrahydroquinazoline derivatives and calculate their half-maximal inhibitory concentration (IC50) values.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of drug-induced cytotoxicity. This is a robust, widely used primary screening method.[19]
Materials:
-
Tetrahydroquinazoline derivatives (dissolved in DMSO to create stock solutions)
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[18]
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydroquinazoline compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Crucial Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) is also recommended.[18]
-
-
Incubation:
-
Return the plate to the incubator and incubate for 48 to 72 hours.[21] The incubation time should be consistent and sufficient to observe a significant effect on cell proliferation.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[21]
-
Incubate for an additional 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[21]
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Application Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if a tetrahydroquinazoline derivative induces cell cycle arrest at a specific phase (e.g., G2/M).
Rationale: Many anticancer drugs, particularly tubulin inhibitors, exert their effect by disrupting the cell cycle.[6] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced accumulation in a particular phase.[9][18]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the tetrahydroquinazoline compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvest:
-
Collect both floating (apoptotic) and adherent cells.
-
For adherent cells, wash with PBS, then trypsinize. Combine with the supernatant collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells for PI entry.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase staining solution. The RNase A is critical to degrade any double-stranded RNA, ensuring that PI only stains DNA.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal (typically in the FL2 or PE channel).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.[9]
-
Data Summary and Structure-Activity Relationship (SAR)
The systematic evaluation of various tetrahydroquinazoline derivatives allows for the development of Structure-Activity Relationships (SAR), which provide crucial insights for rational drug design.[5][7] By comparing the IC50 values of structurally related compounds, researchers can deduce which chemical modifications enhance potency and selectivity.
Table 1: Example Anticancer Activity of Tetrahydroquinoline/Tetrahydroquinazoline Derivatives
| Compound ID | Target Cell Line | Mechanism/Target | IC50 / GI50 Value | Citation(s) |
| 4a4 | SKOV3 (Ovarian) | Tubulin Polymerization Inhibitor | 0.4 - 2.7 nM (IC50) | [7] |
| 4a | Various | Tubulin Polymerization Inhibitor | 16 - 20 nM (GI50) | [5] |
| 5f | MCF7 (Breast) | Tubulin Polymerization Inhibitor | 1.9 - 3.2 nM (GI50) | [8] |
| ARN21934 | SCC-25 (Head & Neck) | Topoisomerase IIα Inhibitor | 1.93 µM (IC50) | [22] |
| 10e | A549 (Lung) | mTOR Inhibitor | 0.033 µM (IC50) | [20] |
| 10h | MCF-7 (Breast) | mTOR Inhibitor | 0.087 µM (IC50) | [20] |
| THQPMP | LN229 (Glioblastoma) | EGFR Inhibitor | 40.6 µM (IC50) | [15] |
Note: IC50 (Half-maximal Inhibitory Concentration) and GI50 (Half-maximal Growth Inhibition) are related but distinct measures of potency.
SAR Insights:
-
Substitutions on the Quinazoline/Quinoline Core: The nature and position of substituents significantly impact activity. For instance, in a series of mTOR inhibitors, trifluoromethyl groups at the 3 and 5 positions of a phenyl ring attached to the core dramatically increased cytotoxicity against A549 and MCF-7 cells.[20]
-
Lipophilicity: In some series, a direct relationship has been observed between lipophilicity (cLogP) and cytotoxic effects, where more lipophilic compounds showed better activity.[23]
-
Stereochemistry: The three-dimensional arrangement of atoms is crucial. The synthesis of specific enantiomers using asymmetric catalysis is an important strategy for developing more potent and selective agents.[24]
Conclusion and Future Outlook
Tetrahydroquinazolines represent a highly promising and versatile scaffold for the development of next-generation anticancer agents. Their ability to potently inhibit validated targets like tubulin and various protein kinases provides a solid foundation for further research. Future efforts will likely focus on optimizing their drug-like properties, improving target selectivity to minimize side effects, and exploring their efficacy in combination therapies and against drug-resistant cancer models. The protocols and insights provided in this guide offer a framework for researchers to effectively explore the therapeutic potential of this important chemical class.
References
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- Yeh, Y.-H., et al. (n.d.). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PMC.
- (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source not available.
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- (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate.
- (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC.
- (2025). Application Notes and Protocols for In Vitro Anticancer Evaluation of Novel 1,3,4-Thiadiazole Derivatives. Benchchem.
- Wang, Y.-D., et al. (n.d.). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. PMC.
- S, D., et al. (2024). Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. PMC.
- (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as AntiSmall Cell Lung Cancer Agents. Redalyc.org.
- El-Naggar, M., et al. (n.d.). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC.
- Shao, H., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH.
- (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
- (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. ChemRxiv.
- Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Source not available.
- (2024). Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. ResearchGate.
- (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- (n.d.). 2.2. NCI Anticancer Screening In Vitro. Bio-protocol.
- (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Publish.
- (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
- Gorska-Ponikowska, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Source not available.
- (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.
- (n.d.). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
- (n.d.). (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate.
- (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands.
- (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
- Chen, J., et al. (2021).
- (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. MDPI.
- (2025). Unveiling the Anticancer Potential of Tetrahydroisoquinoline Derivatives: A Structure-Activity Relationship Guide. Benchchem.
- Haider, K., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed.
- (2026). Preclinical validation of tetrahydroquinoline derivatives as EGFR inhibitor inducing glioblastoma cell death. PubMed.
- (n.d.). Synthesis of tetrahydroquinazolines. Organic Chemistry Portal.
- (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
- (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source not available.
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- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as AntiSmall Cell Lung Cancer Agents [redalyc.org]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 11. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]
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- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical validation of tetrahydroquinoline derivatives as EGFR inhibitor inducing glioblastoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 22. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. organic-chemistry.org [organic-chemistry.org]
Application Note: Design, Synthesis, and Validation of Novel Quinazoline-Based Antimicrobial Agents
Introduction & Mechanistic Rationale
The escalating crisis of antibiotic resistance necessitates the rapid development of antimicrobial agents with novel mechanisms of action. Quinazoline and quinazolinone scaffolds are widely recognized as "privileged structures" in medicinal chemistry due to their highly tunable pharmacophores and broad-spectrum biological activities, particularly in antibacterial and antifungal applications[1].
Recent structural and mechanistic studies utilizing Activity-Based Protein Profiling (ABPP) have revealed that specific modifications—such as the introduction of acrylamide or isopropanolamine moieties—enable quinazoline derivatives to act as potent, targeted covalent inhibitors[2],[3]. Specifically, these agents have been shown to selectively bind to the Cys151 residue of β-ketoacyl-ACP-synthase II (FabF), effectively suppressing bacterial fatty acid biosynthesis, compromising cell membrane integrity, and inducing cell death[2].
This application note provides researchers and drug development professionals with a comprehensive, self-validating methodological framework for synthesizing quinazoline derivatives, profiling their molecular targets, and quantifying their antimicrobial efficacy.
Workflow for developing and validating quinazoline-based antimicrobial agents.
Protocol 1: One-Pot Synthesis of Quinazoline Derivatives
Causality & Rationale: Traditional multi-step syntheses of quinazolines often suffer from low yields, harsh conditions, and complex purifications. A single-step, one-pot condensation of highly activated aromatic amides with weakly nucleophilic alkyl or aryl nitriles overcomes these bottlenecks. The use of a trifluoromethanesulfonic anhydride (triflic anhydride) catalyst drives the reaction forward by drastically enhancing the electrophilicity of the amide carbonyl, facilitating rapid and efficient cyclization[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the aromatic amide precursor (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Activation: Cool the reaction mixture to 0°C using an ice bath. Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise. Rationale: Cooling prevents exothermic degradation while the anhydride activates the amide oxygen to form a highly reactive intermediate.
-
Condensation: Slowly add the selected alkyl or aryl nitrile (1.5 equiv) to the activated mixture.
-
Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a 7:3 benzene/petroleum ether solvent system[5].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the triflic acid byproduct. Extract the aqueous layer three times with DCM.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
-
Self-Validation: Confirm the molecular structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). Validation Check: The disappearance of the amide N-H stretch (~3300 cm⁻¹) and the appearance of the quinazoline C=N stretch (~1610 cm⁻¹) in FTIR confirms successful cyclization.
Protocol 2: Target Profiling via Activity-Based Protein Profiling (ABPP)
Causality & Rationale: To prevent off-target toxicity and confirm the mechanism of action, ABPP is utilized. By synthesizing a "clickable" alkyne-tagged quinazoline probe, researchers can covalently trap the target protein (e.g., FabF) in living cells. This is followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide, allowing for direct visualization of the drug-target interaction[2].
Step-by-Step Methodology:
-
Probe Incubation: Incubate bacterial cultures (e.g., Xanthomonas oryzae or S. aureus) at OD₆₀₀ = 0.6 with the alkyne-tagged quinazoline probe (10 µM) for 2 hours at 30°C. Control: Include a competitive control pre-treated with a 10-fold excess of the untagged quinazoline compound to validate specific binding.
-
Lysis: Harvest the cells by centrifugation, wash twice with PBS, and lyse using sonication in lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with protease inhibitors.
-
Click Chemistry (CuAAC): To the clarified lysate (adjusted to 2 mg/mL protein), add rhodamine-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). Incubate in the dark for 1 hour at room temperature. Rationale: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous environment.
-
Protein Precipitation: Precipitate proteins using cold acetone to remove unreacted fluorophores. Centrifuge at 14,000 × g for 10 minutes and resuspend the pellet in standard SDS loading buffer.
-
Self-Validation (In-Gel Fluorescence): Resolve the proteome via SDS-PAGE. Scan the gel using a fluorescence scanner. Validation Check: Specific binding to FabF (~45 kDa) is confirmed if the fluorescent band is present in the probe lane but entirely abolished in the competitive control lane[2].
Mechanism of action: Quinazoline derivatives targeting FabF to induce bacterial cell death.
Protocol 3: Antimicrobial Evaluation (Broth Microdilution)
Causality & Rationale: The broth microdilution method provides a highly quantitative measure of the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC₅₀), offering a standardized, reproducible assessment of the synthesized scaffold's antimicrobial efficacy against both Gram-positive and Gram-negative pathogens[6],[5].
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains in Mueller-Hinton broth to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized quinazoline derivatives (ranging from 100 µg/mL down to 0.1 µg/mL) in DMSO.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well (final well volume 100 µL).
-
Incubation: Incubate the plates at 37°C (or 30°C for specific plant pathogens like Xoo) for 24 hours.
-
Quantification & Self-Validation: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis. Validation Check: The negative vehicle control (1% DMSO) must show robust bacterial growth (OD₆₀₀ > 0.8), and the positive control (e.g., Neomycin or Bismerthiazol) must show complete inhibition at established MICs to validate the assay run.
Quantitative Data Summary
The structural tuning of the quinazoline scaffold significantly impacts its antimicrobial potency. The introduction of acrylamide moieties or isopropanolamine fragments enhances target binding affinity, yielding highly competitive EC₅₀ and MIC values compared to commercial standards[2],[3],[6].
Table 1: Comparative Antimicrobial Efficacy of Functionalized Quinazoline Derivatives
| Compound | Structural Modification | Target Pathogen | MIC / EC₅₀ | Reference Standard (MIC/EC₅₀) |
| Compound 7a | Acrylamide-functionalized | X. oryzae pv. oryzae | EC₅₀: 13.20 µM | Bismerthiazol (31.9 µg/mL) |
| Compound D32 | Isopropanolamine-substituted | X. oryzae pv. oryzae | EC₅₀: 1.5 µg/mL | Thiodiazole copper (74.2 µg/mL) |
| Compound 18b | Pyrimidine-fused quinazoline | S. aureus (Gram-positive) | MIC: ≤ 0.25 µg/mL | Neomycin (1.0 µg/mL) |
| Compound 13a | Pyrimidine-fused quinazoline | E. coli (Gram-negative) | MIC: < 0.25 µg/mL | Neomycin (1.0 µg/mL) |
References
-
Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. National Center for Biotechnology Information (PMC).[Link]
-
In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.[Link]
-
An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science Publishers.[Link]
-
Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews.[Link]
-
One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. ResearchGate.[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
Application Note: In Vitro Profiling of Tetrahydroquinazoline Derivatives as Catalytic Inhibitors of Human Topoisomerase IIα
Introduction & Mechanistic Rationale
Human topoisomerase IIα (Topo IIα) is a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. While Topo IIα is a validated target for anticancer therapeutics, traditional drugs in this class (such as etoposide and doxorubicin) act as Topo II poisons . They function by stabilizing the covalent enzyme-DNA cleavage complex, leading to an accumulation of double-strand DNA breaks. Although effective at killing cancer cells, this mechanism is highly genotoxic and is clinically linked to the development of secondary leukemias[1].
Recent drug discovery efforts have shifted toward catalytic inhibitors —compounds that block Topo IIα function without enhancing DNA cleavage. A novel class of 6-amino-tetrahydroquinazoline derivatives (exemplified by the lead compound ARN-21934) has emerged as highly potent, selective, and blood-brain barrier (BBB) penetrant catalytic inhibitors of Topo IIα[1].
As a Senior Application Scientist, I have designed this protocol guide to provide a self-validating in vitro screening cascade. The workflow explicitly differentiates true catalytic inhibitors from genotoxic poisons by coupling a primary functional assay (DNA relaxation) with a mechanistic counter-screen (Enzyme-DNA cleavage).
Screening Workflow
To accurately profile tetrahydroquinazoline derivatives, the screening cascade must sequentially validate efficacy, confirm the mechanism of action (MoA), and establish cellular translation.
Caption: Workflow for profiling tetrahydroquinazoline Topo IIα catalytic inhibitors.
Experimental Protocols
Protocol 3.1: Topoisomerase IIα DNA Relaxation Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of tetrahydroquinazoline derivatives against the DNA relaxation activity of Topo IIα. Causality & Logic: Topo IIα requires ATP hydrolysis to drive the conformational changes necessary for DNA strand passage. Mg²⁺ is the essential divalent cation for both ATP hydrolysis and DNA cleavage. By utilizing negatively supercoiled plasmid DNA (pBR322), we can electrophoretically separate the fast-migrating supercoiled substrate from the slower-migrating relaxed topoisomers.
Step-by-Step Methodology:
-
Reaction Assembly: Prepare a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.9), 100 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 2.5% (v/v) glycerol, and 1 mM ATP.
-
Substrate & Compound Addition: Add 5 nM negatively supercoiled pBR322 DNA. Add the tetrahydroquinazoline derivative (titrated from 0.1 µM to 200 µM in DMSO; final DMSO concentration ≤ 1%).
-
Enzyme Initiation: Initiate the reaction by adding 2.5 nM purified human Topo IIα.
-
Incubation: Incubate the mixture at 37 °C for 30 minutes to allow for steady-state relaxation.
-
Reaction Termination: Stop the reaction by adding 2 µL of 5% SDS and 1 µL of 250 mM EDTA (pH 8.0). Note: SDS denatures the enzyme, while EDTA chelates Mg²⁺, immediately halting catalysis.
-
Digestion: Add 2 µL of Proteinase K (0.8 mg/mL) and incubate at 45 °C for 30 minutes to digest the topoisomerase.
-
Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer. Critical: Do not include ethidium bromide in the gel or running buffer, as its intercalation alters DNA topology during the run. Stain the gel post-electrophoresis with ethidium bromide (0.5 µg/mL) for 30 minutes and visualize under UV light.
Protocol 3.2: Enzyme-DNA Cleavage Complex Assay
Purpose: To explicitly confirm that the tetrahydroquinazoline derivative is a catalytic inhibitor and not a Topo II poison. This assay is adapted from the established Fortune and Osheroff procedure[2]. Causality & Logic: Topo II poisons (like etoposide) shift the cleavage/ligation equilibrium toward cleavage. By rapidly denaturing the enzyme with SDS, we covalently trap the enzyme onto the 5'-termini of the cleaved DNA. Subsequent Proteinase K digestion removes the bulk of the protein, leaving a permanent double-strand break (linear DNA). A true catalytic inhibitor will yield baseline levels of linear DNA.
Step-by-Step Methodology:
-
Reaction Assembly: Prepare a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, and 2.5% (v/v) glycerol. (Note: ATP is omitted to stabilize the pre-strand passage cleavage complex).
-
Substrate & Compound Addition: Add 10 nM negatively supercoiled pBR322 DNA. Add the test compound (e.g., 50 µM ARN-21934). Include a negative control (DMSO) and a positive control (100 µM Etoposide) to validate the system.
-
Enzyme Initiation: Add a high concentration of human Topo IIα (150–220 nM). A stoichiometric excess of enzyme to DNA is required to visualize the cleavage complexes.
-
Equilibration: Incubate for 6 minutes at 37 °C to establish the DNA cleavage/ligation equilibrium.
-
Trapping the Complex: Rapidly add 2 µL of 4% SDS followed by 2 µL of 250 mM EDTA (pH 8.0) to trap the covalent complexes.
-
Digestion: Add Proteinase K (0.8 mg/mL) and incubate for 30 minutes at 45 °C.
-
Electrophoresis: Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Logic: The presence of ethidium bromide during the run introduces positive supercoils into the relaxed DNA, causing it to co-migrate with supercoiled DNA. This cleanly isolates the linear (cleaved) DNA band for accurate densitometric quantification.
Protocol 3.3: Cellular Antiproliferative Assay (MTT)
Purpose: To evaluate the in vitro cellular efficacy of the tetrahydroquinazoline derivatives. Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., G-361 melanoma or HeLa cells) at a density of 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treatment: Treat cells with serial dilutions of the tetrahydroquinazoline derivatives (or vehicle control) and incubate for 72 hours.
-
Viability Measurement: Add MTT solution to a final concentration of 0.5 mg/mL. Incubate for 2 hours.
-
Solubilization & Reading: Remove the media, solubilize the formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the cellular IC50.
Representative Data & Interpretation
To contextualize the screening results, quantitative data must be structured to highlight the mechanistic divergence between Topo II poisons and tetrahydroquinazoline catalytic inhibitors.
| Compound Class | Representative Compound | Topo IIα Relaxation IC50 (µM) | DNA Cleavage Enhancement (Fold over basal) | Topo IIα / Topo IIβ Selectivity | Cellular Efficacy (G-361 IC50, µM) | Mechanism of Action |
| Topo II Poison | Etoposide | ~120.0 | > 10.0x | Low (~1:1) | 2.5 | Cleavage Complex Stabilization |
| Tetrahydroquinazoline | ARN-21934 | 2.0 | 1.0x (No enhancement) | High (~100-fold) | 8.4 | Catalytic Inhibition |
Data Interpretation: The data above validates the system. Etoposide exhibits weak apparent inhibition of relaxation but massive enhancement of DNA cleavage, characteristic of a poison. In stark contrast, the tetrahydroquinazoline derivative ARN-21934 demonstrates potent relaxation inhibition (IC50 = 2 µM) with zero cleavage enhancement, confirming its identity as a safe, non-genotoxic catalytic inhibitor[1].
References
-
Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
The Efficacy of Topoisomerase II-Targeted Anticancer Agents Reflects the Persistence of Drug-Induced Cleavage Complexes in Cells Source: NIH / PubMed Central (PMC) URL:[Link]
Sources
Technical Support Center: Quinazoline Synthesis Optimization & Byproduct Prevention
Welcome to the Advanced Technical Support Center for quinazoline synthesis. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by poor yields, unreactive intermediates, and aggressive side reactions. Quinazolines are highly privileged pharmacophores, but their assembly—whether via classical cyclocondensations or modern transition-metal catalysis—is highly sensitive to thermodynamic and kinetic parameters.
This guide abandons generic advice in favor of mechanistic troubleshooting. Below, we dissect the causality behind common failures and provide self-validating protocols to ensure absolute control over your synthetic pathways.
Module 1: The Niementowski Reaction & Cyclocondensations
FAQ 1: Why am I observing significant decarboxylation and low yields of my target quinazolinone?
The classical Niementowski synthesis requires prolonged heating at temperatures exceeding 200 °C. This extreme thermal stress subjects the anthranilic acid starting material to rapid decarboxylation, leading to the formation of unreactive aniline byproducts[1]. The Fix: To bypass this activation energy barrier without thermal degradation, transition to microwave irradiation[2]. Microwave-assisted synthesis provides rapid, uniform dielectric heating that accelerates cyclodehydration, reducing reaction times from hours to minutes and significantly suppressing decarboxylation[2]. Alternatively, utilizing methyl anthranilate instead of the free acid enhances the thermal stability of the substrate[1].
FAQ 2: How does solvent polarity dictate the formation of benzimidazole byproducts versus the desired quinazoline?
In oxidative C–N bond formations and cascade cross-couplings, solvent polarity is the primary thermodynamic director. Non-polar solvents (e.g., toluene, THF) stabilize transition states that lead to C(sp³)–C(sp²) bond formation, inadvertently favoring benzimidazole byproducts[3]. The Fix: By switching to polar aprotic solvents (e.g., DMF, DMSO), you stabilize the ionic intermediates necessary for C(sp²)–N bond formation, thereby selectively driving the reaction trajectory toward the quinazoline core[3][4].
Table 1: Influence of Reaction Conditions on Cyclization Pathways
| Parameter | Condition | Primary Outcome | Mechanistic Rationale |
| Solvent Polarity | Non-Polar (Toluene) | Benzimidazole (Byproduct) | Favors radical or neutral C(sp³)–C(sp²) bond formation. |
| Solvent Polarity | Polar (DMF/DMSO) | Quinazoline (Target) | Stabilizes ionic intermediates for C(sp²)–N bond formation. |
| Heating Method | Thermal (>200 °C) | Decarboxylated Aniline | Extended thermal stress breaks the C–C bond of anthranilic acid. |
| Heating Method | Microwave (130 °C) | Quinazolinone (Target) | Rapid, uniform dielectric heating accelerates cyclodehydration. |
Protocol 1: Self-Validating Microwave-Assisted Niementowski Synthesis
-
Reactant Preparation: Combine substituted anthranilic acid (1.0 eq) and formamide (excess, 5.0 eq) in a microwave-safe reactor vessel. Causality: An excess of formamide acts as both reactant and polar solvent, driving the equilibrium toward the desired quinazolinone[2].
-
Catalyst Addition: Add a catalytic amount of acidic alumina or montmorillonite K-10 as a solid support.
-
Irradiation: Subject the mixture to microwave irradiation at 130 °C for 20–40 minutes. Self-Validation: Monitor the internal temperature and pressure via the reactor's IR sensor. The uniform heating prevents the localized hot spots that typically cause decarboxylation.
-
Reaction Monitoring: Remove a 10 µL aliquot, dilute in cold methanol, and analyze via LC-MS. The reaction is validated as complete when the anthranilic acid peak (UV 254 nm) is entirely consumed.
-
Isolation: Pour the mixture into ice-cold water to precipitate the quinazolinone. Filter, wash with cold water, and dry under vacuum.
Module 2: Halogenation - Preventing Byproducts in POCl₃ Chlorination
FAQ 3: During the conversion of quinazolinones to 4-chloroquinazolines, why am I generating a massive amount of unreactive "pseudodimer"?
The chlorination of quinazolones with POCl₃ is not a single concerted step; it occurs in two distinct kinetic stages[5]. Initially, a rapid phosphorylation occurs at room temperature. If the reaction mixture is heated before 100% of the starting material is phosphorylated, the unreacted quinazolinone acts as a nucleophile. It attacks the highly electrophilic O-phosphorylated intermediate, forming an unreactive pseudodimer[5]. The Fix: POCl₃ addition must be strictly maintained at < 25 °C in the presence of a strong base (like DIPEA) to ensure complete phosphorylation before any thermal energy is applied[5].
FAQ 4: My LC-MS showed perfect conversion to 4-chloroquinazoline, but after an aqueous workup, I only recovered the starting quinazolinone. What happened?
4-Chloroquinazolines are highly unstable toward water and aqueous bases (such as NH₄OH or NaHCO₃)[6]. During a standard aqueous quench, the compound undergoes rapid nucleophilic attack by hydroxide or water, leading to dechlorination and hydrolysis back to the starting quinazolin-4-one[6]. The Fix: Avoid aqueous basic workups entirely. Instead, evaporate the excess POCl₃ under reduced pressure and perform an anhydrous extraction[6].
Reaction pathway of POCl3 chlorination highlighting temperature-dependent byproduct formation.
Table 2: Thermodynamic & Kinetic Parameters for POCl₃ Chlorination
| Phase | Temperature | Primary Species Formed | Risk of Byproduct | Mitigation Strategy |
| Addition | < 25 °C | O-Phosphorylated Intermediate | Low | Maintain cooling; use DIPEA (pKa > 9) |
| Intermediate | 25 - 60 °C | Pseudodimer (Byproduct) | High | Do not heat until LC-MS confirms 100% phosphorylation |
| Chlorination | 70 - 90 °C | 4-Chloroquinazoline | Low | Heat rapidly only after step 1 is complete |
| Workup | < 10 °C | Hydrolysis Product | High | Avoid aqueous bases; use anhydrous extraction |
Protocol 2: Temperature-Controlled POCl₃ Chlorination
-
Slurry Formation: Suspend the quinazolin-4-one (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA acts as an acid scavenger to drive the phosphorylation equilibrium forward without acting as a competing nucleophile[5].
-
Cold Phosphorylation: Cool the reactor to 10–15 °C. Add POCl₃ (2.5–3.0 eq) dropwise over 30 minutes. Strictly maintain T < 25 °C[5].
-
Validation Check (Critical): Stir for 30 minutes at 20 °C. Quench a 5 µL aliquot in cold anhydrous methanol. Analyze via LC-MS to confirm 100% conversion to the O-phosphorylated intermediate. Causality: Heating before complete phosphorylation allows unreacted starting material to attack the intermediate, forming the pseudodimer[5]. Do not proceed until the starting material is entirely consumed.
-
Thermal Chlorination: Once phosphorylation is verified, heat the reactor to 80 °C for 4–6 hours to facilitate chloride displacement[5].
-
Anhydrous Workup: Concentrate the reaction mixture under reduced pressure to remove excess POCl₃ and toluene. Extract using cold dichloromethane and filter through a pad of Celite to remove amine salts. Do not wash with aqueous base[6].
Module 3: Advanced Catalytic & Oxidative Couplings
FAQ 5: How can I prevent over-oxidation and side reactions in dehydrogenative annulations?
Modern quinazoline syntheses often utilize transition-metal-catalyzed or metal-free oxidative couplings of amines and alcohols[4]. Harsh stoichiometric oxidants can lead to the scission of N–O bonds or the over-oxidation of delicate intermediates. The Fix: Employing milder, self-contained catalytic systems—such as in situ formed ruthenium catalysts, ceric ammonium nitrate (CAN), or visible-light photoredox systems—enables highly selective dehydrogenative coupling[4]. These systems operate with high atom economy, often releasing only water and hydrogen gas as byproducts, thereby eliminating the destructive side reactions associated with aggressive oxidants[4].
Logical decision tree for optimizing solvent polarity and base strength in quinazoline synthesis.
Sources
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
Welcome to the Technical Support Center for the process development and scale-up synthesis of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (CAS: 1538445-96-3). This guide is engineered for process chemists, researchers, and drug development professionals transitioning this critical building block from bench-scale discovery to multi-kilogram pilot plant production.
As a Senior Application Scientist, I have structured this guide to address the complex thermodynamic, kinetic, and safety challenges inherent in halogenation scale-up—specifically focusing on the safe handling and quenching of phosphorus oxychloride ( POCl3 ).
Process Workflow & Logical Architecture
The conversion of the corresponding dione (8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4-diol) to the 2,4-dichloro derivative relies on aggressive chlorination. The workflow below illustrates the critical path, highlighting the self-validating In-Process Controls (IPCs) required to prevent downstream failures.
Figure 1: Scale-up workflow for 2,4-dichloroquinazoline synthesis emphasizing IPCs and safe quenching.
Step-by-Step Scale-Up Methodology
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the defined IPCs.
Step 1: Reactor Preparation & Charging
-
Purge a glass-lined reactor with N2 to ensure an anhydrous environment. Moisture introduces premature POCl3 hydrolysis, consuming the reagent and generating corrosive HCl gas.
-
Charge 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4-diol (1.0 equivalent).
-
Add POCl3 (5.0 - 7.0 equivalents). Note: POCl3 acts as both the chlorinating agent and the solvent.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 equivalents) to generate the active Vilsmeier-Haack intermediate.
-
Slowly charge N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (2.0 equivalents) while maintaining the internal temperature below 40°C.
Step 2: Reaction Execution
-
Ramp the internal temperature to 105°C – 110°C (reflux).
-
Maintain reflux for 12 to 24 hours. The conversion from the monochloro intermediate to the dichloro product is kinetically slow and requires sustained thermal energy.
-
Self-Validation (IPC 1): Sample the reaction mixture, quench into cold methanol, and analyze via HPLC. The reaction is complete when the monochloro intermediate is ≤1.0% (Area %).
Step 3: The Quench (Critical Safety Step)
-
Cool the reactor to 40°C. Concentrate the mixture under reduced pressure to recover excess POCl3 , reducing the thermal burden of the subsequent quench.
-
Inverse Quench: Slowly transfer the concentrated residue into a second reactor containing a vigorously stirred mixture of crushed ice and water (or saturated aqueous NaHCO3 ).
-
Maintain the quench reactor's internal temperature strictly below 25°C to prevent the hydrolysis of the newly formed 2,4-dichloro product back to the starting dione[1].
Step 4: Isolation & Purification
-
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer with cold water and brine, then dry over MgSO4 .
-
Concentrate the organic layer and induce crystallization by adding Heptane or Hexane.
-
Filter and dry the solid under vacuum at 40°C to afford the pure 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline[1].
Quantitative Data & Process Parameters
To facilitate process transfer, the following table summarizes the critical quantitative parameters and acceptable limits for this synthesis.
| Parameter | Target Value | Acceptable Range | Causality / Rationale |
| POCl 3 Equivalents | 6.0 eq | 5.0 - 7.0 eq | Ensures complete conversion; excess acts as a solvent to maintain stirrability. |
| Reaction Temperature | 105°C | 100°C - 110°C | Overcomes the high activation energy required for the second chlorination event. |
| IPC: Monochloro Impurity | < 0.5% | < 1.0% | Monochloro impurities are structurally similar and nearly impossible to remove via crystallization later. |
| Quench Temperature | 15°C | 0°C - 25°C | Prevents thermal runaway and minimizes product hydrolysis[1][2]. |
| Expected Yield | 85% | 75% - 90% | Losses primarily occur during aqueous workup due to transient hydrolysis. |
Troubleshooting Guides & FAQs
Q1: During the scale-up of the POCl3 quench, we experienced a sudden, violent spike in temperature. What caused this, and how do we prevent it? A: You have encountered a classic thermal runaway caused by a delayed exotherm, a well-documented hazard in organic process research[2]. When water is added directly to POCl3 (a "normal quench") at low temperatures, the two liquids can form separate phases without reacting immediately. As the temperature slowly rises or agitation increases, the phases mix, and the highly exothermic hydrolysis of POCl3 initiates all at once, overwhelming the reactor's cooling capacity. Solution:Always use an inverse quench on scale. Slowly add the reaction mixture into a large volume of chilled water or aqueous base with maximum agitation. This ensures the POCl3 is the limiting reagent at the point of contact, controlling the energy release.
Q2: Our final product yield dropped from 85% at the bench to 40% in the pilot plant, and HPLC shows significant amounts of the starting dione. Why? A: This is a classic symptom of product hydrolysis during a prolonged workup. 2,4-dichloroquinazolines are highly electrophilic at the C2 and C4 positions. In the pilot plant, phase separations and extractions take hours rather than minutes. Extended exposure to the acidic, aqueous quench environment at elevated temperatures will hydrolyze the chlorides back to the dione[1]. Solution: Minimize the time the product spends in the aqueous phase. Ensure the quench temperature remains below 25°C, neutralize the aqueous layer rapidly, and perform the organic extraction as swiftly as plant logistics allow.
Q3: We are trying to avoid the toxicity and hazards of POCl3 entirely. Are there scalable alternatives for synthesizing 2,4-dichloroquinazolines? A: Yes. Recent process chemistry advancements utilize Triphosgene (bis(trichloromethyl) carbonate) combined with a catalytic amount of Triphenylphosphine oxide (TPPO) in chlorobenzene[3]. This cascade heterocyclization/chlorination strategy avoids the harsh, highly exothermic quenching associated with massive excesses of POCl3 . While triphosgene presents its own severe toxicity risks (phosgene generation), it is often easier to handle as a solid and requires much milder downstream workup conditions[3].
Q4: Our IPC shows the reaction stalling at 15% monochloro intermediate, even after 24 hours at reflux. Adding more POCl3 didn't help. What is missing? A: The issue is likely a lack of active chlorinating species, not just the bulk reagent. The reaction relies on the in situ generation of the Vilsmeier-Haack complex from DMF and POCl3 . If your DMF was wet, or if it degraded during a prolonged heating cycle, the catalytic cycle breaks down. Solution: Cool the reaction slightly, spike with an additional 0.05 - 0.1 equivalents of anhydrous DMF, and resume heating. You should see the remaining monochloro intermediate convert rapidly.
Sources
Technical Support Center: Troubleshooting 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected degradation of halogenated intermediates. 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a highly valuable, yet kinetically sensitive scaffold. This guide provides an in-depth mechanistic analysis, troubleshooting workflows, and self-validating protocols to preserve the integrity of this compound during your synthetic workflows.
Mechanistic Insight: The Causality of Acid-Catalyzed Degradation
To prevent the degradation of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, we must first understand why it degrades. The stability of this compound hinges on the electron-deficient nature of its pyrimidine core. The two chlorine atoms withdraw electron density, making the C2 and C4 positions highly electrophilic.
Under acidic conditions, the pyrimidine nitrogen atoms (specifically N1 and N3) undergo rapid protonation. This protonation event drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocyclic ring, transforming the adjacent carbons into prime targets for nucleophilic aromatic substitution ( SNAr ) by water[1].
While the C4 position is inherently more reactive due to its electronic environment, the acid concentration plays a massive role in transition state stabilization. Mechanistic investigations into chloropyrimidines demonstrate that in strongly acidic environments (e.g., 6 N to 12 N HCl), hydrolysis rates accelerate exponentially due to the decreasing availability of unprotonated water molecules, which alters the required transition state[2]. In quinazoline derivatives, this manifests as rapid competitive hydrolysis of the C4-chloro group, yielding 2-chloro-4(3H)-quinazolinone derivatives[3].
Caption: Acid-catalyzed hydrolysis pathway of 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline.
Quantitative Data: Hydrolysis Kinetics Under Acidic Stress
To understand the urgency of avoiding acidic conditions, consider the kinetic data for the chloropyrimidine class. The table below summarizes the relative hydrolysis rates and regioselectivity under varying acidic stress[2],[3].
| Scaffold / Isomer | Acidic Condition | Relative Hydrolysis Rate | Primary Degradation Product |
| 2-Chloropyrimidine | 6 N HCl | 350x (Baseline: 6-chloro) | Pyrimidin-2-one |
| 2-Chloropyrimidine | 12 N HCl | 1750x (Baseline: 6-chloro) | Pyrimidin-2-one |
| 2,4-Dichloroquinazoline | Aqueous Acid (pH < 3) | Extremely Rapid (C4 > C2) | 2-Chloro-4(3H)-quinazolinone |
| 2,4-Dichloro-8,8-dimethyl... | 0.1% TFA / Formic Acid | Moderate (On-column degradation) | 2-Chloro-4(3H)-quinazolinone analog |
Frequently Asked Questions (FAQs)
Q1: During LC-MS analysis of my reaction mixture, I observe a major peak at M-19 (loss of Cl, addition of OH). Is my reaction failing? A1: Your reaction might be perfectly fine, but your analytical method is likely causing the degradation. The M-19 mass shift indicates the hydrolysis of the C4-chloride to form the corresponding quinazolin-4(3H)-one. Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA. This acidic environment, combined with the high pressure and temperature of the LC column, catalyzes the hydrolysis of the highly reactive C4 position[4]. Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water/Acetonitrile) to obtain an accurate readout of your intact 2,4-dichloro intermediate.
Q2: How does the 8,8-dimethyl-5,6,7,8-tetrahydro ring affect stability compared to standard aromatic quinazolines? A2: The fused aliphatic ring introduces two competing factors. First, the alkyl groups are electron-donating via inductive effects, which slightly enriches the pyrimidine ring compared to a fully aromatic, electron-withdrawing benzene ring. Second, the gem-dimethyl group at the C8 position creates significant steric bulk. This steric hindrance shields the adjacent N1 and C2 positions from nucleophilic attack. Consequently, acid-catalyzed hydrolysis is almost exclusively directed toward the C4 position, making the C4-chloride the kinetic Achilles' heel of this molecule.
Q3: I need to quench a reaction containing this intermediate. How can I prevent acidic degradation during workup? A3: Never use aqueous mineral acids (like HCl or H2SO4 ) or acidic buffers (like saturated NH4Cl ) for the quench. The combination of water and low pH will rapidly destroy the intermediate[3]. Instead, use a self-validating buffered protocol (detailed below) to neutralize the reaction without triggering N-protonation.
Caption: Troubleshooting logic for identifying and mitigating acid-catalyzed degradation.
Experimental Protocol: Self-Validating Buffered Workup
To ensure the integrity of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, utilize this step-by-step buffered extraction methodology. This protocol is designed as a self-validating system: by comparing pre- and post-workup LC-MS aliquots (using neutral mobile phases), you can quantitatively verify the suppression of hydrolysis.
Step-by-Step Methodology:
-
Pre-Quench Validation: Withdraw a 5 µL aliquot of the reaction mixture, dilute in 1 mL of anhydrous Acetonitrile, and analyze via LC-MS (using a 10 mM Ammonium Bicarbonate mobile phase) to establish the baseline ratio of intact product to any in-situ degradants.
-
Temperature Control: Cool the main reaction vessel to 0–5 °C using an ice-water bath. Lowering the temperature suppresses the kinetic rate of hydrolysis during the initial phase mixing.
-
Buffered Quench: Slowly add cold, saturated aqueous Sodium Bicarbonate ( NaHCO3 , pH ~8.3) to the reaction mixture. Causality: The mild base neutralizes any acidic byproducts (e.g., HCl generated during chlorination) without providing the protons necessary to lower the pyrimidine's LUMO[5].
-
Extraction: Add a non-polar, aprotic organic solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vigorously stir for 5 minutes, then separate the phases.
-
Washing & Drying: Wash the organic layer once with cold brine to remove residual water. Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ). Note: Avoid Magnesium Sulfate ( MgSO4 ), as its mild Lewis acidity can occasionally trigger degradation in highly sensitive electron-deficient pyrimidines.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 25 °C.
-
Post-Workup Validation: Dissolve a small sample of the resulting solid/oil in anhydrous Acetonitrile and re-analyze via neutral LC-MS. The peak area ratio of the intact mass must match the baseline established in Step 1.
-
Storage: Store the isolated compound under an inert Argon atmosphere at -20 °C to prevent ambient moisture hydrolysis.
References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society (ACS).2
-
and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines. PubMed (NIH).1
-
Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. DNDi.5
-
Technical Support Center: Reactions of 2,4-Dichloroquinazoline. Benchchem.3
-
Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Benchchem.4
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- 5. dndi.org [dndi.org]
Technical Support Center: Purity Assessment of Synthesized Quinazolines
Welcome to the technical support center for the analytical assessment of synthesized quinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of these critical heterocyclic compounds. Here, you will find a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental challenges.
Navigating Your Purity Analysis: A Logical Workflow
Before diving into specific issues, it's crucial to have a structured approach to purity assessment. The following workflow outlines a logical sequence of analysis that leverages orthogonal techniques to build a comprehensive purity profile of your synthesized quinazoline.
Caption: Figure 1: Recommended Workflow for Quinazoline Purity Assessment.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purity analysis of synthesized quinazolines.
Q1: What are the most common impurities I should expect in my synthesized quinazoline product?
A1: The impurities in your final product are highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.[1][2]
-
Over-alkylated/acylated Products: If your synthesis involves alkylation or acylation steps, the use of excess reagent can result in multiple additions to your quinazoline core.[1]
-
Hydrolyzed Intermediates: The presence of water in solvents or reagents can lead to the hydrolysis of reactive intermediates.[1]
-
Oxidized Byproducts: Quinazolines can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[1]
-
Quinazolinone Byproducts: In certain synthetic pathways, such as the Niementowski synthesis, the formation of quinazolinone side products is a common issue.[2]
Q2: I don't have a certified reference standard for my novel quinazoline derivative. How can I accurately determine its purity?
A2: This is a common challenge in drug discovery. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining purity without a specific reference standard for the analyte.[3][4] The principle of qNMR lies in the direct proportionality between the integral of an NMR peak and the number of nuclei it represents.[4][5] By using a certified internal standard of a different, well-characterized compound, you can accurately calculate the purity of your synthesized quinazoline.[3][6]
Q3: What is a good starting point for developing an HPLC method for my quinazoline derivative?
A3: For many quinazoline derivatives, a reversed-phase HPLC method is a suitable starting point.[7] A typical setup would involve:
-
Column: A C18 column is a versatile choice for a wide range of organic molecules.[1][7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[8][9]
-
Detector: A UV detector is generally effective, as quinazoline derivatives typically exhibit strong UV absorbance.[7] Monitoring at around 254 nm is a common starting point for aromatic compounds.[7][8]
Q4: My quinazoline is a basic compound, and I'm seeing significant peak tailing in my HPLC analysis. What can I do?
A4: Peak tailing with basic compounds like quinazolines is often due to secondary interactions with acidic silanol groups on the silica backbone of the HPLC column.[7][10] To mitigate this, you can:
-
Use a base-deactivated column: These columns have end-capped silanol groups to minimize these interactions.
-
Add a competing base to the mobile phase: A small amount of an amine, such as triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the column.[7][10]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your purity assessment.
HPLC Troubleshooting
Issue: Shifting Retention Times for my Quinazoline Peak
Caption: Figure 2: Troubleshooting Retention Time Shifts in Quinazoline HPLC Analysis.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Column Temperature | 1. Verify that the column compartment is maintaining a stable temperature. 2. If not using a column oven, consider implementing one.[11] | Retention times are sensitive to temperature fluctuations, which can alter the viscosity of the mobile phase and the kinetics of partitioning between the mobile and stationary phases. |
| Insufficient Column Equilibration | 1. Increase the equilibration time between injections to ensure the column is fully conditioned with the initial mobile phase composition.[7] | For gradient methods, the stationary phase needs to fully return to its initial state before the next injection to ensure reproducible retention. |
| Mobile Phase Inconsistency | 1. Prepare fresh mobile phase daily. 2. Ensure accurate measurement of all components. 3. Thoroughly degas the mobile phase to prevent bubble formation.[7][11] | Changes in mobile phase composition, pH, or the presence of dissolved gases can significantly impact the retention behavior of analytes. |
| HPLC Pump Issues | 1. Check for any visible leaks in the system, particularly around fittings and pump heads. 2. Listen for any unusual pump noises. 3. Perform a pump flow rate accuracy test.[7][12] | Leaks or malfunctioning check valves can lead to an inconsistent flow rate, which will directly affect retention times. |
NMR Troubleshooting
Issue: Inaccurate Purity Calculation with qNMR
Q: My calculated qNMR purity is over 100%. What could be the cause?
A: A purity value exceeding 100% in a qNMR experiment is a clear indication of an error in the experimental setup or data processing.[13] Here are the most likely culprits:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inaccurate Weighing | 1. Ensure the microbalance is properly calibrated and used in a draft-free environment. 2. Weigh a sufficient amount of sample and internal standard to minimize weighing errors.[4] | Weighing is often the largest source of error in qNMR.[4] An underestimation of the analyte's weight or an overestimation of the internal standard's weight will lead to an artificially high purity calculation. |
| Impure Internal Standard | 1. Use a certified internal standard with a known, high purity. 2. Ensure the internal standard is not hygroscopic or has degraded over time. | The purity calculation is directly proportional to the purity of the internal standard. If the actual purity of the standard is lower than stated, the calculated purity of the analyte will be inflated. |
| Signal Overlap | 1. Carefully examine the ¹H NMR spectrum to ensure the integrated signals of the analyte and the internal standard are baseline-resolved and free from any overlapping impurity peaks.[5] | Integration of overlapping signals will lead to inaccurate peak areas and, consequently, an incorrect purity value. |
| Incorrect Number of Protons | 1. Double-check the assignment of the integrated signals and ensure the correct number of protons for both the analyte and the internal standard are used in the calculation. | The purity calculation relies on the ratio of the number of nuclei (protons) giving rise to the integrated signals. An incorrect proton count will lead to a systematic error in the result. |
Experimental Protocol for qNMR Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized quinazoline and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.[6][14]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[14]
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation between pulses.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard.
-
Calculate the purity using the following equation[5]:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
Mass Spectrometry Troubleshooting
Issue: Difficulty Identifying an Impurity Peak in LC-MS
Q: I have an unknown peak in my LC-MS chromatogram that I suspect is a reaction byproduct. How can I go about identifying it?
A: Identifying unknown impurities requires a systematic approach combining chromatographic and mass spectrometric data.
Logical Flow for Impurity Identification
Caption: Figure 3: Logical Flow for Impurity Identification using LC-MS.
Step-by-Step Guide:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the molecular ion of the impurity. This will allow you to determine its elemental composition and narrow down the possible molecular formulas.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of the impurity to obtain a fragmentation pattern. The fragmentation of quinazolines is often influenced by the substituents on the ring system.[15] Common fragmentation patterns can involve the loss of small neutral molecules or cleavage of side chains.
-
Analyze Fragmentation Patterns: Compare the fragmentation pattern of the impurity to that of your desired product and consider common reaction byproducts. For example, if your synthesis involved an acylation step, look for a mass difference corresponding to the acyl group.
-
Consider Synthetic Plausibility: Based on your reaction scheme, what are the most likely side reactions that could have occurred? Does the proposed structure of the impurity fit with a plausible synthetic pathway?
Common Fragmentation Pathways for Quinazolines:
The fragmentation of the quinazoline core can be complex, but some general principles apply. The specific fragmentation will be highly dependent on the nature and position of substituents. Understanding these pathways can aid in the structural elucidation of impurities.[15]
| Substituent Type | Common Fragmentation Behavior |
| Alkyl Chains | Loss of the alkyl chain or parts of it through radical or neutral loss mechanisms. |
| Aromatic Substituents | Cleavage of the bond connecting the substituent to the quinazoline core. |
| Amine Groups | Loss of ammonia or related fragments. |
| Ester Groups | Loss of the alkoxy group or the entire ester functionality. |
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Zebrowska, A., & Gwarda, A. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Chromatographica, 18, 136-145. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved March 19, 2026, from [Link]
-
Li, J., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115566. [Link]
-
Quantitative NMR Spectroscopy. (n.d.). Retrieved March 19, 2026, from [Link]
-
Separation of Quinazoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 19, 2026, from [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry, 39(6). [Link]
-
Hrabinova, M., et al. (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(11), 9228. [Link]
-
Van, L. M., et al. (2015). Micropreparative Isolation and NMR Structure Elucidation of Metabolites of the Drug Candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one From Rat Bile and Urine. Journal of Pharmaceutical and Biomedical Analysis, 108, 95-103. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved March 19, 2026, from [Link]
-
Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved March 19, 2026, from [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018). International Journal of Innovative Research in Technology, 4(12). [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved March 19, 2026, from [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 7788354. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). International Journal of Novel Research and Development, 9(3). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents. (2026, January 4). ResearchGate. [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex. [Link]
-
Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 445–456. [Link]
-
Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]
-
Images depicting fragmentation pattern for formation of daughter ions. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2019). Journal of Chemistry, 2019, 3956379. [Link]
-
Volyniuk, D., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 101-110. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 761599. [Link]
-
Chemistry and activity of quinazoline moiety: A systematic review study. (2020). International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65. [Link]
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Comparative Biological Activity of Tetrahydroquinazoline Isomers: A Mechanistic and Kinetic Guide
As a privileged scaffold in medicinal chemistry, the tetrahydroquinazoline (THQ) core exhibits a vast spectrum of biological activities, ranging from antimicrobial to targeted anticancer properties. However, for drug development professionals, the true challenge lies in understanding how subtle structural variations—specifically constitutional isomerism and stereochemistry—dictate target engagement, residence time, and the ultimate mechanism of action.
This guide provides an objective, data-driven comparison of how different THQ isomers interact with two highly validated oncology targets: Human Topoisomerase IIα (TopoIIα) and Dihydrofolate Reductase (DHFR) . By contrasting a target where THQ stereochemistry is functionally silent against a target where THQ isomerism mechanically drives ligand dissociation, we provide a comprehensive framework for optimizing THQ-based therapeutics.
Case Study 1: Stereochemical Insensitivity in TopoIIα Catalytic Inhibition
When targeting TopoIIα, the primary clinical objective is to achieve robust inhibition without triggering the severe DNA double-strand breaks associated with traditional TopoII poisons (e.g., etoposide), which often lead to secondary leukemias.
Recent structure-activity relationship (SAR) studies on 6-amino-tetrahydroquinazoline derivatives revealed a fascinating pharmacological profile: the stereochemistry at the C6 chiral center has virtually no impact on the compound's cytotoxic mechanism. As demonstrated by [1][2], separating the racemic mixture (Compound 1) into its pure enantiomers (Compounds 3 and 4) yielded identical biological activity. Both enantiomers act as pure catalytic inhibitors rather than poisons, blocking the enzyme's ATP-dependent clamp without intercalating DNA[1][3].
Comparative Performance Data
The following table summarizes the biological activity of the THQ isomers compared to the clinical standard, Etoposide[1][4].
| Compound | Stereochemistry | TopoIIα DNA Relaxation IC₅₀ (μM) | Cytotoxicity (DU145) IC₅₀ (μM) | Mechanism of Action |
| Racemic 1 | Racemic Mixture (C6) | 160 | 15.1 | Catalytic Inhibitor |
| Enantiomer 3 | Single Enantiomer (C6) | ~160 | ~15.1 | Catalytic Inhibitor |
| Enantiomer 4 | Single Enantiomer (C6) | ~160 | ~15.1 | Catalytic Inhibitor |
| Etoposide (Ref) | N/A | 120 | < 5.0 | TopoII Poison |
Experimental Protocol: TopoIIα DNA Relaxation & Mechanistic Profiling
Objective: Differentiate between TopoIIα catalytic inhibition and poisoning using THQ isomers. Rationale & Causality: Traditional TopoII poisons trap the enzyme-DNA cleavage complex. To prove THQ enantiomers act as safe catalytic inhibitors, we must measure the prevention of DNA relaxation without the induction of DNA breaks (measured via H2AX phosphorylation).
Step-by-Step Methodology:
-
Substrate Preparation: Prepare negatively supercoiled pBR322 plasmid DNA (0.3 μg) in a reaction buffer containing 1 mM ATP.
-
Compound Incubation: Introduce THQ isomers (Racemic 1, Enantiomer 3, Enantiomer 4) and Etoposide at varying concentrations (0.1 - 200 μM).
-
Enzymatic Reaction: Add 1 unit of recombinant human TopoIIα. Incubate at 37°C for 30 minutes. Causality: This specific time window allows the enzyme to attempt ATP-dependent strand passage before the drug dissociates.
-
Reaction Termination: Halt the reaction with 1% SDS and digest trapped proteins with Proteinase K (50 μg/mL) for 30 minutes at 45°C.
-
Electrophoretic Resolution: Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (to prevent intercalation artifacts during the run), then stain post-electrophoresis.
-
Self-Validation Check (H2AX Assay): Concurrently treat DU145 prostate cancer cells with the same THQ isomers. Perform Western blotting for γ-H2AX.
-
Validation: Etoposide must show a strong γ-H2AX band (confirming DNA damage), while active THQ isomers must show baseline γ-H2AX, internally validating that the measured cytotoxicity is strictly due to catalytic inhibition.
-
Mechanistic divergence between THQ catalytic inhibitors and traditional TopoII poisons.
Case Study 2: Isomer-Driven Dynamic Dissociation in DHFR
In stark contrast to TopoIIα, the binding pocket of Dihydrofolate Reductase (DHFR) is exquisitely sensitive to the constitutional isomerism of the THQ scaffold.
Research by [5][6] utilized a series of 2,4-diamino-THQ constitutional isomers (differing only in the placement of a methyl group on the saturated ring) to probe the "dynamics structure-activity relationship" (DSAR). They discovered that ligand dissociation ( koff ) is not a stochastic diffusion process. Instead, the specific steric bulk of the THQ isomer dictates the rate at which the DHFR protein switches to an "excited" conformational state. This internal protein motion acts as a mechanical initiator, effectively ejecting the ligand[5].
Comparative Kinetic Data
The table below illustrates how shifting the methyl group across the THQ ring alters the binding affinity ( Ki ) by modulating the protein's conformational dynamics[5][7].
| Compound | Isomer Type | Structural Variation | Relative Binding Affinity ( Ki ) | Dissociation Mechanism |
| Compound 5 | Non-enantiomeric | Des-methyl THQ | Baseline (>1 nM) | Dynamics-driven gating |
| Compound 2 | Constitutional | Methyl placement var A | Modulated | Dynamics-driven gating |
| Compound 3 | Constitutional (R/S) | Methyl placement var B | Modulated | Dynamics-driven gating |
| Compound 4 | Constitutional (R/S) | Methyl placement var C | Modulated | Dynamics-driven gating |
| Methotrexate | N/A | Rigid Antifolate | Extremely High (≤1 nM) | Rigid / Slow release |
Experimental Protocol: NMR Relaxation Dispersion for Kinetic Profiling
Objective: Quantify how THQ constitutional isomerism dictates ligand residence time via protein dynamics. Rationale & Causality: Standard X-ray crystallography only captures the static ground state of the THQ-DHFR complex[7]. To understand why different isomers have different residence times, we must use NMR relaxation dispersion to capture the invisible, millisecond-timescale conformational fluctuations that physically push the ligand out of the pocket[5].
Step-by-Step Methodology:
-
Isotope Labeling: Express human DHFR in E. coli using 15 N-enriched minimal media to allow for backbone amide detection.
-
Complex Formation: Saturate the 15 N-DHFR (1 mM) with THQ isomers (Compounds 2, 3, 4, and 5) to form stable ground-state complexes.
-
NMR Relaxation Dispersion: Acquire 15 N Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion spectra at multiple static magnetic fields (e.g., 600 MHz and 800 MHz) at 298 K.
-
Causality: Varying the CPMG pulsing rate ( vCPMG ) refocuses chemical exchange, allowing the quantification of the specific millisecond-timescale motions caused by the isomer's steric clash.
-
-
Data Fitting: Fit the dispersion profiles to a two-site exchange model to extract the exchange rate ( kex=kforward+kreverse ) and the population of the excited state ( pE ).
-
Self-Validation Check (Kinetic Correlation): Measure the macroscopic dissociation rate ( koff ) independently using stopped-flow fluorescence.
-
Validation: Compound 5 (des-methyl THQ) serves as an achiral baseline. Plotting the macroscopic koff against the NMR-derived microscopic kforward must yield an exponential correlation. This self-validates that the internal protein motion observed via NMR is the true mechanical initiator of ligand dissociation.
-
Conformational gating mechanism of THQ isomer dissociation in DHFR.
Conclusion: Strategic Selection of THQ Isomers
The biological activity of tetrahydroquinazoline isomers is highly dependent on the biophysical nature of the target. For targets with large, flexible clamp mechanisms like TopoIIα, the stereochemistry of the saturated THQ ring may be functionally irrelevant, allowing developers to utilize racemic mixtures or prioritize synthetic ease without sacrificing efficacy or safety. Conversely, for tight-binding enzymatic pockets like DHFR, constitutional isomerism acts as a precise dial for ligand residence time, leveraging the protein's own conformational dynamics to control drug dissociation.
References
-
Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873-12886.[Link]
-
Carroll, M. J., et al. (2012). Evidence for dynamics in proteins as a mechanism for ligand dissociation. Nature Chemical Biology, 8(3), 246-252.[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Evidence for dynamics in proteins as a mechanism for ligand dissociation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Evidence for dynamics in proteins as a mechanism for ligand dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2,4-Disubstituted Quinazolines: A Comparative Guide to Next-Generation EGFR Kinase Inhibitors
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry. While early therapeutic applications focused on alpha-1 adrenoceptor antagonists like prazosin[1], the structural evolution of this heterocycle has profoundly impacted oncology. First-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)—such as gefitinib and erlotinib—rely heavily on a mono-substituted 4-anilinoquinazoline core[2],[3].
However, the emergence of resistance mutations (e.g., T790M) and the need for multi-target therapies have driven the development of 2,4-disubstituted quinazolines . By strategically modifying both the C2 and C4 positions, researchers can fine-tune target affinity, overcome steric hindrance, and achieve dual-inhibition (e.g., targeting both EGFR and VEGFR-2)[4]. This guide objectively compares the performance of novel 2,4-disubstituted quinazolines against standard alternatives, grounded in rigorous structure-activity relationship (SAR) data and validated experimental protocols.
Mechanistic Rationale & SAR Logic
The efficacy of quinazoline-based TKIs stems from their ability to act as ATP-competitive inhibitors within the kinase domain.
-
C4-Substitution (The Anchor): SAR studies consistently reveal that the N-1 of the quinazoline ring and the substituent at the C4 position (typically an anilino or benzylamine group) form critical hydrogen bonds with the hinge region of the kinase, specifically interacting with methionine residues like Met793 and Met769[2].
-
C2-Substitution (The Modulator): While first-generation drugs leave the C2 position largely unexplored, introducing alkyl, thio, or amine groups at C2 increases conformational flexibility. This allows the molecule to navigate the altered spatial constraints of mutant kinases (like the T790M gatekeeper mutation) and extend into adjacent solvent channels, enabling dual-targeting of secondary kinases such as VEGFR-2[4].
SAR Logical Framework of 2,4-Disubstituted Quinazolines
Comparative Performance Data
To objectively evaluate the therapeutic potential of 2,4-disubstituted quinazolines, we must compare their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards. Recent 3D-QSAR and in vitro studies have identified several highly potent derivatives[5]. For instance, Compound 4e (a 2,4-disubstituted derivative featuring an ethyl acetate fragment) demonstrated profound dual inhibition of both EGFR and VEGFR-2, outperforming reference chemotherapeutics like Docetaxel in specific binding affinities[4].
Table 1: In Vitro Kinase Inhibition Comparison
| Compound / Drug | Structural Classification | Target(s) | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Key Advantage |
| Erlotinib | 4-Anilinoquinazoline | EGFR | ~1.0 - 2.0 nM | >10,000 nM | High specificity for wild-type EGFR; clinical standard. |
| Docetaxel | Taxane (Reference) | Microtubules | 56.1 ± 1.17 nM | 89.3 ± 2.67 nM | Broad-spectrum cytotoxicity; lacks targeted kinase specificity. |
| Compound 4e | 2,4-Disubstituted Quinazoline | EGFR / VEGFR-2 | 69.4 ± 1.55 nM | 189.4 ± 5.66 nM | Dual-targeting capability; stable complex formation with VEGFR-2. |
| Compound 3Q55 | 2,4-Disubstituted Quinazoline | EGFR | 6.0 nM | N/A | Exceptional potency via optimized binding to hotspot residues. |
*Note: Docetaxel values reflect off-target kinase binding affinities observed in comparative assay conditions[4].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies used to generate the comparative data above. Every step is designed with built-in causality and self-validation mechanisms.
Protocol A: In Vitro ADP-Glo™ Kinase Assay (Biochemical Validation)
This assay measures the depletion of ATP, directly correlating to kinase activity.
-
Enzyme-Ligand Pre-incubation:
-
Action: Incubate purified recombinant EGFR kinase with serial dilutions of the quinazoline compound for 30 minutes at room temperature.
-
Causality: Allows the competitive inhibitor to reach thermodynamic equilibrium with the kinase's active site before the substrate is introduced, preventing artificially high IC₅₀ values.
-
-
Reaction Initiation:
-
Action: Add ultra-pure ATP and poly(Glu,Tyr) peptide substrate. Keep ATP concentration strictly at its Km value (~10 µM).
-
Causality: Operating at the Km ensures the assay is maximally sensitive to ATP-competitive inhibitors.
-
-
Signal Generation:
-
Action: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase.
-
-
Self-Validation Check:
-
System: Run an ATP-to-ADP conversion standard curve in parallel.
-
Validation: If the standard curve is non-linear ( R2 < 0.98), it indicates reagent degradation or pipetting error, and the plate must be discarded.
-
Experimental Workflow for the ADP-Glo Kinase Assay
Protocol B: MTT Cell Viability Assay (Physiological Validation)
Biochemical potency must translate to cellular efficacy. This protocol assesses anti-proliferative activity.
-
Cell Seeding:
-
Action: Seed A549 (Non-Small Cell Lung Cancer) cells at 5×103 cells/well in a 96-well plate.
-
Causality: A549 cells naturally overexpress EGFR, providing a biologically relevant model to test target engagement in a living system[2].
-
-
Compound Treatment:
-
Action: Treat cells with quinazoline derivatives (0.1 µM to 100 µM) for 72 hours.
-
-
Metabolic Detection:
-
Action: Add MTT reagent. Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Causality: Directly links active cellular metabolism to cell viability.
-
-
Self-Validation Check:
-
System: Include a vehicle control (DMSO < 0.1% v/v).
-
Validation: If the vehicle control exhibits >5% toxicity compared to untreated media, the assay is compromised by solvent-induced apoptosis.
-
Pathway Visualization: The Dual-Inhibition Mechanism
The primary advantage of optimized 2,4-disubstituted quinazolines is their ability to simultaneously block multiple oncogenic pathways. By inhibiting EGFR, they shut down the PI3K/AKT and RAS/MAPK proliferation cascades. By simultaneously inhibiting VEGFR-2, they restrict tumor angiogenesis, effectively starving the tumor microenvironment[4].
Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Pathways
References
-
[4] Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. Available at:4
-
[5] Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. Available at: 5
-
[1] SAR focusing on benzenoid ring substitution of various quinazoline-2,4-diaminesa - ResearchGate. Available at: 1
-
[2] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. Available at: 2
-
[3] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry. Available at: 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
A Tale of Two Scaffolds: A Comparative Analysis of Quinazoline and Quinoline-Based Inhibitors in Modern Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for binding to biological targets with high affinity and specificity. Among these, the bicyclic heteroaromatic scaffolds of quinazoline and quinoline have proven to be particularly fruitful, serving as the core of numerous clinically successful inhibitor drugs. While structurally similar, the subtle difference in the placement of a nitrogen atom—a benzene ring fused to a pyrimidine in quinazoline versus a pyridine in quinoline—imparts distinct physicochemical properties that translate into unique pharmacological profiles.[1] This guide provides an in-depth, data-driven comparative analysis of these two powerhouse scaffolds, offering field-proven insights into their respective strengths, weaknesses, and applications, particularly in the realm of kinase inhibition for cancer therapy.
The Structural and Mechanistic Dichotomy: More Than Just a Nitrogen's Position
At a cursory glance, the quinazoline and quinoline cores appear to be close cousins. Both are bicyclic aromatic systems that can be readily functionalized at various positions to optimize target engagement, selectivity, and pharmacokinetic properties.[2][3][4] However, the arrangement of the nitrogen atoms within the heterocyclic ring fundamentally influences their electronic distribution and hydrogen bonding capabilities, which in turn dictates their primary mechanisms of action.
Quinazoline, with its two nitrogen atoms in the pyrimidine ring, has established itself as a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][5] This scaffold is exceptionally well-suited to fit into the ATP-binding pocket of kinases, where it can form critical hydrogen bonds with the hinge region, mimicking the adenine base of ATP.[6] This has led to the successful development of a cascade of blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib.[7]
Quinoline, on the other hand, exhibits a more diverse range of biological activities. While it also forms the basis of potent kinase inhibitors like bosutinib (a dual Src/Abl inhibitor), its derivatives have demonstrated efficacy as topoisomerase inhibitors, antimalarials, and anti-inflammatory agents.[1][2] This versatility stems from the unique electronic properties of the pyridine ring fused to benzene, which allows for a broader array of interactions with different biological targets.
A Head-to-Head Comparison of Representative Inhibitors: Gefitinib vs. Bosutinib
To illustrate the practical implications of these structural differences, we will compare two clinically approved kinase inhibitors: gefitinib, a quinazoline-based EGFR inhibitor, and bosutinib, a quinoline-based dual Src/Abl inhibitor.
| Feature | Gefitinib (Quinazoline) | Bosutinib (Quinoline) |
| Core Scaffold | Quinazoline | Quinoline |
| Primary Target(s) | EGFR | Src, Abl |
| Mechanism of Action | ATP-competitive inhibitor of EGFR tyrosine kinase.[8] | ATP-competitive inhibitor of Src and Abl tyrosine kinases. |
| Approved Indication(s) | Non-small cell lung cancer (NSCLC) with EGFR mutations. | Chronic myeloid leukemia (CML).[9] |
| Binding Mode | The quinazoline core forms a key hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain.[4] | The quinoline N1 atom forms a hydrogen bond with the backbone amide of Met318 in the hinge region of the Abl kinase domain.[4] |
Visualizing the Core Interaction: Quinazoline and Quinoline in the Kinase Hinge
The following diagram illustrates the fundamental interaction of both scaffolds with the kinase hinge region, a conserved binding motif for ATP-competitive inhibitors.
Caption: Quinazoline and quinoline scaffolds forming hydrogen bonds with the kinase hinge region.
Performance in the Field: A Data-Driven Comparison
The true measure of a scaffold's utility lies in the performance of the inhibitors derived from it. The following tables summarize key experimental data for gefitinib and bosutinib, providing a quantitative comparison of their potency, selectivity, and pharmacokinetic profiles.
In Vitro Potency: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following data, collated from multiple studies, provides a snapshot of the cytotoxic potential of our representative inhibitors against various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Target(s) | IC50 (µM) | Reference |
| Gefitinib | PC-9 | NSCLC | EGFR (exon 19 del) | <1 | [10] |
| HCC827 | NSCLC | EGFR (exon 19 del) | 0.08 ± 0.02 | [10] | |
| A549 | NSCLC | EGFR (wild-type) | 32.0 ± 2.5 | [10] | |
| HSC-2 | Oral Squamous Cell Carcinoma | EGFR | >10 | [11] | |
| Bosutinib | K562 | CML | BCR-ABL | 0.046 | [9] |
| KU812 | CML | BCR-ABL | 0.02 | [9] |
Note: IC50 values can vary based on experimental conditions. This table is for comparative purposes.
Kinase Selectivity: Beyond the Primary Target
While potent on-target activity is desirable, selectivity is paramount to minimize off-target effects and associated toxicities. Kinome-wide profiling provides a comprehensive view of an inhibitor's selectivity. A study on the cross-reactivity of quinazoline-based inhibitors like gefitinib showed that they can inhibit other kinases, highlighting the importance of comprehensive profiling.[12] Similarly, while bosutinib is a potent Src/Abl inhibitor, it also exhibits activity against other kinases.
Pharmacokinetic (ADME) and Toxicity Profiles: The Journey in the Body
The in vivo performance of an inhibitor is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile.
| Parameter | Gefitinib | Bosutinib |
| Bioavailability | ~59% (oral) | ~34% (oral)[9] |
| Metabolism | Primarily by CYP3A4, with minor roles for CYP3A5 and CYP2D6.[13] | Primarily by CYP3A4.[9][14] |
| Elimination Half-life | 6-49 hours | ~35.5 hours[9] |
| Common Adverse Events | Diarrhea, rash, nausea, vomiting. | Diarrhea, nausea, vomiting, rash, thrombocytopenia.[14] |
Experimental Protocols: The Foundation of Reliable Data
The quantitative data presented in this guide is generated through a series of well-established experimental protocols. The following provides a detailed, step-by-step methodology for three key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Principle: The assay quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A decrease in ATP consumption corresponds to kinase inhibition, which is detected as an increase in luminescence.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X Substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near its Km value for the specific kinase.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the serially diluted inhibitor to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 10 µL.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Luminescence Measurement:
-
Add 10 µL of a luciferin/luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate media to the exponential growth phase.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Efficacy Study
This preclinical model is essential for evaluating the antitumor activity of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Procedure:
-
Xenograft Establishment:
-
Culture cancer cells and harvest them during the logarithmic growth phase.
-
Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS, often mixed with Matrigel®) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
-
-
Animal Randomization and Treatment:
-
When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Efficacy and Toxicity Assessment:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) rate.
-
Collect major organs for histopathological analysis to assess toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the difference in tumor growth between the treated and control groups.
-
Conclusion: Choosing the Right Scaffold for the Job
Both quinazoline and quinoline scaffolds are undeniably valuable in the landscape of anticancer drug discovery.[1] The choice between them is not a matter of inherent superiority but rather a strategic decision based on the therapeutic target and desired pharmacological profile.
The quinazoline scaffold has been exceptionally successful in the realm of targeted therapy, particularly in the development of potent and selective EGFR kinase inhibitors.[1] Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for designing inhibitors that fit snugly into the ATP-binding pockets of specific kinases.
Conversely, the quinoline scaffold offers greater versatility in its mechanisms of action.[1] From inhibiting a broader range of kinases to targeting other crucial cellular machinery like topoisomerases, quinoline-based drugs have demonstrated efficacy against a wider array of cancer types through diverse cellular insults.
Ultimately, the decision to pursue a quinoline or quinazoline-based drug candidate will be guided by the specific cancer being targeted, the desired mechanism of action, and the ever-present challenge of overcoming drug resistance. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds, supported by robust experimental data, is essential for the rational design of the next generation of targeted therapies.
References
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
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In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. (2018, November 17). bioRxiv. Retrieved from [Link]
-
Dot Language. (2018, October 7). Medium. Retrieved from [Link]
-
Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations. (2016, August 15). PubMed. Retrieved from [Link]
-
DOT (graph description language). (n.d.). Wikipedia. Retrieved from [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). Frontiers. Retrieved from [Link]
-
Biologically Active Quinoline and Quinazoline Alkaloids Part II. (n.d.). PMC. Retrieved from [Link]
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Pharmacokinetics of gefitinib in elderly patients with. (n.d.). Retrieved from [Link]
-
Drawing graphs with dot. (2006, January 26). MIT. Retrieved from [Link]
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A Researcher's Guide to Validating the In Vitro Anticancer Efficacy of Novel Tetrahydroquinazolines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of novel tetrahydroquinazoline derivatives. We will delve into the critical experimental assays, compare the performance of these novel compounds against established anticancer agents, and provide the scientific rationale behind the methodological choices. Our focus is on generating robust, reproducible data that stands up to rigorous scientific scrutiny.
The Rise of Tetrahydroquinazolines in Oncology Research
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib.[1][2] The tetrahydroquinazoline core, a reduced form of quinazoline, has emerged as a promising pharmacophore for the development of new anticancer agents. These compounds have demonstrated a breadth of activity, with derivatives showing potent inhibition of crucial cancer-related targets such as Topoisomerase II (TopoII) and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] This guide will equip you with the necessary tools to rigorously evaluate the potential of your novel tetrahydroquinazoline compounds.
Understanding the Mechanism of Action: A Tale of Two Targets
Novel tetrahydroquinazoline derivatives have been shown to exert their anticancer effects primarily through two distinct mechanisms: inhibition of Topoisomerase II and inhibition of the EGFR signaling pathway. Understanding the likely mechanism of your compound is crucial for designing relevant validation studies.
Topoisomerase II Inhibition: Inducing DNA Damage and Apoptosis
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[3] Many established chemotherapeutic agents, such as etoposide and doxorubicin, function as "TopoII poisons" by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent apoptosis.[3] Interestingly, some novel 6-amino-tetrahydroquinazoline derivatives have been identified as potent TopoII inhibitors that do not act as poisons, but rather block the enzyme's function without stabilizing the DNA cleavage complex.[3] This may offer a safer therapeutic window, potentially avoiding the side effects associated with TopoII poisons, such as the development of secondary leukemias.[3]
Caption: Topoisomerase II Inhibition Pathway.
EGFR Inhibition: Blocking Pro-Survival Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[4][5] These pathways are central to cell proliferation, survival, and metastasis.[2] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC).[6] Quinazoline-based molecules have been highly successful as EGFR inhibitors, and novel tetrahydroquinazoline derivatives are being explored for this purpose.[2][7]
Caption: EGFR Inhibition Signaling Pathway.
Comparative In Vitro Anticancer Activity
A critical step in validating novel compounds is to compare their cytotoxic effects against standard-of-care anticancer drugs in a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric for this comparison.
Table 1: Comparative IC50 Values (µM) of Novel Tetrahydroquinazolines and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Novel Tetrahydroquinazolines | ||||
| Compound 15 (Pyrazolo quinoline derivative) | MCF-7 (Breast) | 15.16 | Not Specified | [8] |
| HepG2 (Liver) | 18.74 | Not Specified | [8] | |
| A549 (Lung) | 18.68 | Not Specified | [8] | |
| Compound 10e (Morpholine-substituted) | A549 (Lung) | 0.033 | mTOR Inhibitor | [9] |
| ARN21934 | SCC-25 (H&N) | 1.93 (24h) | Topoisomerase IIα | [10] |
| Compound 6g (Carboxamide derivative) | NCI-H23 (Lung) | 0.420 - 1.19 | NF-κB Inhibitor | [11] |
| Standard Anticancer Drugs | ||||
| Doxorubicin | MCF-7 (Breast) | 0.4 - 2.5 | Topoisomerase II | [12][13] |
| A549 (Lung) | >20 | Topoisomerase II | [13][14] | |
| HCT116 (Colon) | 1.9 | Topoisomerase II | [15] | |
| Etoposide | A549 (Lung) | 3.49 - 5.587 | Topoisomerase II | [16][17] |
| MCF-7 (Breast) | - | Topoisomerase II | - | |
| HCT116 (Colon) | - | Topoisomerase II | - | |
| Erlotinib | A549 (Lung) | 23 - 29 | EGFR Inhibitor | [18][19] |
| MCF-7 (Breast) | >30 | EGFR Inhibitor | [20] | |
| HCT116 (Colon) | >30 | EGFR Inhibitor | [20] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.
Essential Experimental Protocols for In Vitro Validation
To generate the data presented above and to further characterize the anticancer activity of your novel tetrahydroquinazolines, a series of well-established in vitro assays are required. Here, we provide detailed, step-by-step methodologies for these crucial experiments.
Assessment of Cytotoxicity: MTT and SRB Assays
The initial step in evaluating an anticancer compound is to determine its cytotoxicity across various cancer cell lines. The MTT and SRB assays are two of the most common colorimetric methods for this purpose.
Caption: General Workflow for Cytotoxicity Assays.
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
-
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the tetrahydroquinazoline derivative and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin or etoposide. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b. Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining method that is independent of cellular metabolic activity. SRB binds to basic amino acids of cellular proteins.
-
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
-
Apoptosis Assays: Detecting Programmed Cell Death
To confirm that the observed cytotoxicity is due to apoptosis, specific assays are employed. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method.
Annexin V-FITC/PI Apoptosis Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the tetrahydroquinazoline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21][22][23]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Many anticancer drugs induce cell cycle arrest at specific phases. Flow cytometry analysis of DNA content is a standard method to investigate these effects.
-
Protocol:
-
Cell Treatment: Treat cells with the tetrahydroquinazoline compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Interpretation:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
Western Blot Analysis of Apoptosis-Related Proteins
To delve deeper into the molecular mechanisms of apoptosis, Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protocol:
-
Protein Extraction: Treat cells with the tetrahydroquinazoline compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-EGFR, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24][25]
-
Key Proteins to Analyze:
-
Bcl-2 family: Analyze the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Caspases: Detect the cleavage (activation) of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3).
-
PARP: Look for the cleavage of PARP, a substrate of activated Caspase-3.
-
EGFR Pathway: If EGFR inhibition is the suspected mechanism, probe for phosphorylated (activated) forms of EGFR, Akt, and ERK.
Caption: Western Blotting Workflow for Apoptosis Protein Analysis.
Conclusion
The validation of novel tetrahydroquinazolines as potential anticancer agents requires a multi-faceted approach that combines robust cytotoxicity screening with in-depth mechanistic studies. By following the experimental protocols and comparative framework outlined in this guide, researchers can generate high-quality, reproducible data to support the advancement of promising new therapeutic candidates. Remember that careful experimental design, appropriate controls, and meticulous data analysis are the cornerstones of scientific integrity and will ultimately determine the translational potential of your discoveries.
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Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications. (2020). [Link]
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Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. (2016). [Link]
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What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. ResearchGate. (2013). [Link]
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Novel Tetrahydro-[11][26]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. MDPI. (2023). [Link]
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IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate. (n.d.). [Link]
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Assessing the Selectivity of Tetrahydroquinazoline Inhibitors: A Comprehensive Comparison Guide
The tetrahydroquinazoline scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. By modifying the substituents around this core, researchers have successfully developed highly potent inhibitors for diverse targets, most notably Topoisomerase II (Topo II) and the mechanistic Target of Rapamycin (mTOR) .
However, potency alone is insufficient for clinical success. The critical challenge in developing these inhibitors lies in selectivity —specifically, the ability to discriminate between closely related enzyme isoforms (e.g., Topo IIα vs. Topo IIβ) or structurally similar kinases (e.g., mTOR vs. PI3K). This guide objectively compares the performance of leading tetrahydroquinazoline inhibitors against traditional alternatives, providing the mechanistic rationale and field-proven experimental protocols required to assess their selectivity.
Part 1: Isoform Selectivity in Topoisomerase II Catalytic Inhibition
The Mechanistic Rationale: Topo IIα vs. Topo IIβ
Human cells express two isoforms of Topoisomerase II: Topo IIα and Topo IIβ. Topo IIα is highly expressed in proliferating cancer cells, making it a validated target for oncology. Conversely, Topo IIβ is ubiquitously expressed in quiescent tissues[1].
Traditional Topo II-targeted drugs, such as etoposide and doxorubicin , act as interfacial poisons. They trap the Topo II enzyme in a covalent cleavage complex with DNA, generating double-strand breaks[2]. While effective against tumors, poisoning the Topo IIβ isoform in healthy cells is directly linked to severe dose-limiting toxicities, including cardiotoxicity and the development of secondary leukemias[1].
Tetrahydroquinazoline derivatives, exemplified by ARN-21934 , represent a paradigm shift. They act as catalytic inhibitors rather than poisons. They block the ATPase domain or DNA binding without trapping the cleavage complex, and critically, they exhibit profound selectivity for Topo IIα over Topo IIβ[3].
Quantitative Comparison: ARN-21934 vs. Traditional Alternatives
| Compound | Class / Scaffold | Target Preference | IC₅₀ (DNA Relaxation) | Mechanism of Action | Leukemia Risk |
| ARN-21934 | Tetrahydroquinazoline | Topo IIα (~100-fold over β) | 2 μM (Topo IIα) | Catalytic Inhibitor | Low (No DNA cleavage) |
| Etoposide | Epipodophyllotoxin | Non-selective (α ≈ β) | 120 μM | Topo II Poison | High (Cleavage trapping) |
| Doxorubicin | Anthracycline | Non-selective (α ≈ β) | Variable | Topo II Poison / Intercalator | High (Cardiotoxic) |
Data supported by in vitro DNA relaxation and decatenation assays[3],[4].
Fig 1: Mechanism of Topo IIα catalytic inhibition vs. Topo IIβ poisoning.
Experimental Protocol: In Vitro kDNA Decatenation Assay
To validate the selectivity of a tetrahydroquinazoline Topo II inhibitor, researchers must use an assay that strictly isolates Topo II activity from Topoisomerase I.
Causality Check: Why use kinetoplast DNA (kDNA)? kDNA from Crithidia fasciculata consists of a massive network of interlocked DNA rings. Topo I can only relax supercoiled DNA, but Topo II can pass intact double strands through one another. Therefore, the release of free minicircles from the kDNA network is a self-validating, absolute measure of Topo II activity[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified human Topo IIα and Topo IIβ isoforms. Ensure enzymes are titrated to achieve 100% decatenation of 200 ng kDNA in 30 minutes.
-
Reaction Assembly: In a 20 μL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol (DTT), and 30 μg/mL bovine serum albumin (BSA).
-
Inhibitor Titration: Add the tetrahydroquinazoline inhibitor (e.g., ARN-21934) in a 10-point dose-response series (0.1 μM to 200 μM) using DMSO as a vehicle (final DMSO concentration ≤ 1%).
-
Substrate Addition: Add 200 ng of kDNA to the mixture.
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Stop the reaction by adding 2 μL of 10% SDS and 1.5 μL of 250 mM EDTA. Add Proteinase K (50 μg/mL) and incubate for an additional 30 minutes at 45°C to digest the enzyme.
-
Electrophoresis: Resolve the products on a 1% agarose gel containing 0.5 μg/mL ethidium bromide.
-
Quantification: Measure the disappearance of the kDNA network (well retention) and the appearance of decatenated minicircles (migrating bands) using densitometry to calculate the IC₅₀ for both α and β isoforms.
Part 2: Kinase Selectivity in mTOR Inhibition
The Mechanistic Rationale: mTORC1/2 vs. PI3K
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers. Early therapeutic interventions utilized rapalogs (e.g., everolimus), which act as allosteric inhibitors. However, rapalogs only inhibit mTOR Complex 1 (mTORC1). This incomplete blockade triggers a feedback loop that paradoxically hyperactivates AKT via mTOR Complex 2 (mTORC2), promoting cell survival[6].
To overcome this, researchers developed ATP-competitive mTOR inhibitors based on the tetrahydroquinazoline scaffold, such as GDC-0349 . These molecules fit deeply into the ATP-binding pocket of the mTOR kinase domain, effectively shutting down both mTORC1 and mTORC2[7]. The primary challenge here is achieving selectivity over PI3K, which shares high structural homology with mTOR in the kinase domain. Broad PI3K/mTOR dual inhibitors often suffer from severe metabolic toxicities (e.g., hyperglycemia).
Quantitative Comparison: GDC-0349 vs. Alternative Kinase Inhibitors
| Compound | Class | Primary Target | Ki / IC₅₀ (mTOR) | Selectivity over PI3Kα | Inhibition Scope |
| GDC-0349 | Tetrahydroquinazoline | mTOR (ATP-comp) | 3.8 nM (Ki) | >790-fold (Ki ~3 μM) | mTORC1 & mTORC2 |
| Everolimus | Macrolide (Rapalog) | mTOR (Allosteric) | ~0.6 nM (IC₅₀) | Highly selective | mTORC1 only |
| Dactolisib | Imidazoquinoline | PI3K / mTOR Dual | 0.17 nM (IC₅₀) | Non-selective | PI3K, mTORC1 & 2 |
Data derived from TR-FRET kinase assays and in vivo PK/PD studies[8],[6].
Fig 2: GDC-0349 blocks both mTORC1 and mTORC2, preventing the AKT feedback loop caused by rapalogs.
Experimental Protocol: Cellular Phospho-Kinase TR-FRET Assay
To confirm that a tetrahydroquinazoline inhibitor is successfully blocking both mTOR complexes inside a living cell, researchers must measure specific downstream phosphorylation events.
Causality Check: Why measure both p-4EBP1 and p-AKT (S473)? 4EBP1 is a direct substrate of mTORC1, while AKT is phosphorylated at Serine 473 directly by mTORC2. A true ATP-competitive inhibitor will ablate both signals, whereas a rapalog will only ablate p-4EBP1 and may actually increase p-AKT (S473)[6]. Using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, self-validating readout with minimal background noise.
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cells (e.g., MCF7 or A549) in a 384-well plate at 10,000 cells/well in complete media. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of GDC-0349 in 100% DMSO, then dilute 1:100 in culture media. Add to the cells to achieve final concentrations ranging from 0.1 nM to 10 μM (final DMSO = 0.1%). Incubate for 2 hours.
-
Lysis: Remove media and add 15 μL of ice-cold TR-FRET lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Agitate for 30 minutes at room temperature.
-
Antibody Addition:
-
For mTORC1 readout: Add 5 μL of TR-FRET detection mix containing Terbium (Tb)-labeled anti-p-4EBP1 (Thr37/46) and a green fluorescent acceptor antibody.
-
For mTORC2 readout: In a parallel well, add Tb-labeled anti-p-AKT (Ser473) and its respective acceptor antibody.
-
-
Incubation & Reading: Incubate the plates in the dark for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation is at 340 nm; emission is measured at 520 nm (acceptor) and 495 nm (Tb donor).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Normalize the data to DMSO-treated controls (100% activity) and generate IC₅₀ curves using a four-parameter logistic regression model.
Conclusion
The tetrahydroquinazoline scaffold provides a highly tunable core for drug development. By rigorously assessing isoform and kinase selectivity using the self-validating protocols outlined above, researchers can differentiate superior clinical candidates from toxic off-target liabilities. Whether optimizing ARN-21934 for safer Topo IIα inhibition or GDC-0349 for comprehensive mTOR blockade, empirical selectivity profiling remains the cornerstone of successful translation.
References
-
Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β National Institutes of Health (NIH) / PubMed URL:[Link]
-
Topoisomerase Assays National Institutes of Health (NIH) / PMC URL:[Link]
-
Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors National Institutes of Health (NIH) / PMC URL:[Link]
-
Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 ACS Medicinal Chemistry Letters / NIH PMC URL:[Link]
Sources
- 1. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
